1-Bromo-4-isobutyl-2-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-4-(2-methylpropyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEAEAIYPYXSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615669 | |
| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-57-7 | |
| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Bromo-4-isobutyl-2-nitrobenzene (CAS No. 1242336-57-7). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents extrapolated data based on closely related analogs. The guide covers physicochemical properties, reactivity, a plausible experimental protocol for its synthesis, and its emerging role as a building block in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers in chemistry and drug development.
Introduction
This compound is a substituted aromatic compound with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a brominated and nitrated benzene ring with an isobutyl substituent, offers multiple reaction sites for the construction of complex molecules. Notably, it has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality. This guide aims to provide a detailed summary of its chemical characteristics to support its application in research and development.
Physicochemical Properties
| Property | Value | Source/Basis |
| IUPAC Name | This compound | |
| CAS Number | 1242336-57-7 | |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Confirmed |
| Molecular Weight | 258.11 g/mol | Confirmed |
| Appearance | Pale yellow oil | Inferred from Analog[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Inferred from Analogs |
Spectroscopic Data
While a complete set of spectroscopic data for this compound is not published, a mass spectrum is available for a compound with the same molecular formula and a compatible name ("4-Bromo-2-isobutyl-1-nitrobenzene").[1] The expected features for ¹H NMR, ¹³C NMR, and IR spectroscopy can be inferred from analogous compounds.
Mass Spectrometry (MS)
The mass spectrum for 4-Bromo-2-isobutyl-1-nitrobenzene shows a molecular ion peak consistent with the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1]
| m/z | Relative Intensity (%) | Assignment |
| 257/259 | ~5 / 5 | [M]⁺ / [M+2]⁺ |
| 201/203 | ~20 / 20 | [M-NO₂]⁺ |
| 122 | ~100 | [M-Br-NO₂]⁺ |
| 57 | ~80 | [C₄H₉]⁺ (isobutyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on the structure and data from similar compounds[2][3][4][5], the following chemical shifts are anticipated for ¹H and ¹³C NMR spectra in CDCl₃.
¹H NMR (Predicted):
-
Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.2 ppm.
-
Benzylic -CH₂- (2H): Doublet around δ 2.5-2.7 ppm.
-
Isobutyl -CH- (1H): Multiplet around δ 1.8-2.0 ppm.
-
Isobutyl -CH₃ (6H): Doublet around δ 0.9-1.0 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons: Signals between δ 120-150 ppm.
-
Isobutyl Carbons: Signals between δ 20-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
Key absorption bands are expected for the nitro and aromatic functionalities based on spectra of related compounds.[6][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Medium-Strong | Aliphatic C-H stretch |
| ~1525 & ~1345 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~800-900 | Strong | C-H out-of-plane bend (substituted benzene) |
| ~600-700 | Medium | C-Br stretch |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its functional groups: the nitro group, the bromine atom, and the isobutyl-substituted aromatic ring.
-
Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amine, providing a key functional handle for further elaboration in synthetic pathways.
-
Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly due to the activating effect of the ortho-nitro group. It is also a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Isobutyl Group: The isobutyl group is an electron-donating alkyl group, which can influence the regioselectivity of certain reactions.
Plausible Synthesis Pathway
A likely synthetic route to this compound is the nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-directing group. Due to steric hindrance from the isobutyl group, nitration is expected to favor the position ortho to the bromine and meta to the isobutyl group.
Caption: Plausible synthesis of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the nitration of an alkyl-substituted bromobenzene, adapted from procedures for similar compounds.[10][11] This protocol should be considered a template and would require optimization for the specific synthesis of this compound.
Materials:
-
1-Bromo-4-isobutylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
Intermediate in Organic Synthesis
The dual functionality of the bromo and nitro groups makes this compound a valuable intermediate for building complex molecular scaffolds. The bromine can be used in cross-coupling reactions to introduce new aryl or alkyl groups, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations.
Building Block for PROTACs
A key application of this compound is in the synthesis of PROTACs.[12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI.[12][13][14] this compound can serve as a precursor to a linker or a ligand that binds to the POI or the E3 ligase. The isobutyl group may contribute to favorable hydrophobic interactions within the binding pocket of the target protein.
Caption: Logical relationship in PROTAC synthesis.
Safety and Handling
Specific safety data for this compound is not available. The following handling precautions are based on data for analogous nitrobromobenzene compounds.[15][16][17][18][19]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable chemical intermediate with growing importance in the field of targeted protein degradation. While comprehensive experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its properties, reactivity, and potential applications based on available information and knowledge of similar compounds. As research in this area progresses, it is anticipated that more detailed characterization of this compound will become available, further enabling its use in the development of novel therapeutics.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]
- 6. irjet.net [irjet.net]
- 7. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]
- 8. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]
- 9. Solved - Analyze the IR spectrum of 1-bromo-2-nitrobenzene. | Chegg.com [chegg.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Page loading... [wap.guidechem.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. dl.novachem.com.au [dl.novachem.com.au]
- 17. cdnisotopes.com [cdnisotopes.com]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Guide: 1-Bromo-4-isobutyl-2-nitrobenzene
CAS Number: 1242336-57-7
This technical guide serves to provide an overview of 1-Bromo-4-isobutyl-2-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity
Compound Name: this compound
| Identifier | Value |
| CAS Number | 1242336-57-7[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| IUPAC Name | This compound |
Physical and Chemical Properties
Synthesis and Reactivity
Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, a potential synthetic pathway can be inferred from general organic chemistry principles for the synthesis of substituted nitrobenzenes. A plausible route could involve the nitration of 1-bromo-4-isobutylbenzene.
The order of substitution is crucial to achieve the desired isomer. The isobutyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. The directing effects of these groups would need to be carefully considered in a synthetic strategy.
A generalized logical workflow for a potential synthesis is outlined below.
Caption: Potential synthetic pathways for this compound.
Applications and Uses
While specific applications for this compound are not widely reported, it is listed as a precursor to 1-isobutyl-4-nitrobenzene (CAS No: 10342-60-6).[6] This suggests its utility as a chemical intermediate in organic synthesis. The bromine atom can be removed through various dehalogenation reactions, implying that this compound may serve as a starting material for other substituted nitrobenzenes.
The general class of bromonitrobenzenes are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes due to the presence of two reactive sites: the nitro group, which can be reduced to an amine, and the bromo group, which can participate in cross-coupling reactions.[7]
Safety and Handling
Detailed toxicological and safety data specific to this compound are not available. However, for the general class of nitrobromobenzenes, the following hazards are noted and should be considered as potential risks:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][9][10]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[11]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[11]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.
Conclusion
This compound is a chemical compound identified by the CAS number 1242336-57-7. While its existence is confirmed by chemical suppliers, there is a significant lack of detailed, publicly available scientific literature regarding its specific physical properties, experimental protocols for its synthesis, and defined applications. It is likely used as an intermediate in organic synthesis. Due to the limited specific data, researchers and scientists should exercise caution and refer to safety information for structurally related compounds, such as other nitrobromobenzenes, when handling this chemical.
References
- 1. 40385-54-4|2-Bromo-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 18640-58-9|1-(4-Bromo-3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 161988-89-2|1-Bromo-4-ethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. This compound | 1242336-57-7 [amp.chemicalbook.com]
- 5. CAS:70729-05-4, 1-溴-4-(叔丁基)-2-硝基苯-毕得医药 [bidepharm.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
An In-depth Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene: A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Bromo-4-isobutyl-2-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide leverages data from analogous structures and predictive models to offer a robust resource for its use in synthetic chemistry and drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern on the benzene ring, featuring a bromine atom, an isobutyl group, and a nitro group. This arrangement provides multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1242336-57-7 |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| SMILES | CC(C)Cc1ccc(Br)c(c1)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | ~300-320 °C | Estimated based on similar structures. |
| Melting Point | Not Available | Likely a low-melting solid or oil at room temperature. |
| LogP | ~4.2 | Indicates high lipophilicity. |
| pKa | Not Available | The nitro group is electron-withdrawing but not typically ionizable. |
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H ortho to NO₂ |
| ~7.4-7.6 | dd | 1H | Ar-H ortho to Br and meta to NO₂ |
| ~7.2-7.4 | d | 1H | Ar-H ortho to isobutyl and meta to Br |
| ~2.5-2.7 | d | 2H | -CH₂- |
| ~1.8-2.0 | m | 1H | -CH(CH₃)₂ |
| ~0.9-1.0 | d | 6H | -CH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~150 | C-NO₂ |
| ~145 | C-isobutyl |
| ~135 | C-H |
| ~130 | C-H |
| ~125 | C-H |
| ~120 | C-Br |
| ~45 | -CH₂- |
| ~30 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 5: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1520-1540 | Asymmetric NO₂ stretch |
| ~1340-1360 | Symmetric NO₂ stretch |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1050-1150 | C-Br stretch |
Table 6: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 257/259 | Molecular ion peak (M⁺, M⁺+2 due to Br isotopes) |
| 200/202 | [M - C₄H₉]⁺ |
| 170 | [M - Br - NO₂]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols: Synthesis
A plausible synthetic route to this compound involves the nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. Nitration is expected to occur primarily at the position ortho to the bromine and meta to the isobutyl group due to steric hindrance at the other ortho position.
Synthesis of 1-Bromo-4-isobutylbenzene (Precursor)
This can be achieved via Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent bromination. A more direct route is the Friedel-Crafts alkylation of bromobenzene with isobutyl bromide, though this can be prone to rearrangements.
Nitration of 1-Bromo-4-isobutylbenzene
Materials:
-
1-Bromo-4-isobutylbenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-Bromo-4-isobutylbenzene to the sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications in Drug Discovery
This compound is a versatile scaffold for the synthesis of novel drug candidates. The three distinct functional groups allow for a variety of chemical transformations.
-
Suzuki-Miyaura Coupling: The bromo group can be readily displaced by a variety of boronic acids to introduce new aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to generate a wide range of substituted anilines, which are prevalent in many classes of pharmaceuticals.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or reductive amination to build complex molecular architectures.
Mandatory Visualizations
Caption: Synthetic route and potential functionalization pathways for this compound.
Spectroscopic Profile of 1-Bromo-4-isobutyl-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 1-Bromo-4-isobutyl-2-nitrobenzene (also known as 4-Bromo-2-isobutyl-1-nitrobenzene). Due to the limited availability of experimental data for this specific molecule, this document presents the available Mass Spectrometry (MS) data for the target compound and, for comparative purposes, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for the closely related analogue, 1-Bromo-4-nitrobenzene.
Mass Spectrometry (MS)
Mass spectrometry data is available for 4-Bromo-2-isobutyl-1-nitrobenzene, providing insight into its molecular weight and fragmentation pattern under electron ionization.
Data Presentation
| Parameter | Value |
| Compound Name | 4-Bromo-2-isobutyl-1-nitrobenzene |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Exact Mass | 257.005142 g/mol |
| Ionization Type | Electron Ionization (EI) |
Experimental Protocol
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The experimental conditions are detailed below:
| Parameter | Specification |
| Instrument | Agilent Technologies 7890A (G3440A) GC-5975C inert MSD |
| Carrier Gas | Helium (1.085 mL/min) |
| GC Column | HP-5MS (30 m x 0.250 mm, film thickness 0.25 micrometer) |
| Inlet Type | Split (1:175) |
| GC Oven Program | 300°C |
| Sample Description | Pale yellow oil |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data: 1-Bromo-4-nitrobenzene ¹H NMR
| Parameter | Value |
| Solvent | CDCl₃ |
| Frequency | 89.56 MHz |
| Chemical Shift (ppm) | A: 8.096, B: 7.694 |
| Coupling Constant (J) | J(A,B) = 9.1 Hz |
Reference Data: 1-Bromo-4-nitrobenzene ¹³C NMR
| Parameter | Value |
| No specific data available in the initial search results. |
Experimental Protocol for Reference ¹H NMR Data
The provided ¹H NMR data for 1-Bromo-4-nitrobenzene was obtained by dissolving 0.041 g of the compound in 0.5 ml of CDCl₃ and running the analysis on an 89.56 MHz spectrometer.
Infrared (IR) Spectroscopy
Experimental Protocol for Reference FT-IR Data
The FT-IR spectrum of 1-Bromo-4-nitrobenzene was recorded on a BRUKER IFS-66V vacuum Fourier transform spectrometer.
| Parameter | Specification |
| Spectral Range | 4000–400 cm⁻¹ |
| Resolution | ±1 cm⁻¹ |
| Detector | Mercury Cadmium Telluride (MCT) |
| Beam Splitter | KBr |
| Source | Global source |
Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound is outlined below. This process ensures a systematic approach to structure elucidation and purity assessment.
Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis and final structure confirmation for a chemical compound.
This guide summarizes the currently available spectroscopic information for this compound. Further experimental work is required to fully characterize its NMR and IR spectral properties. The provided data for a related compound serves as a useful, albeit approximate, reference for researchers in the field.
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthetic routes for producing 1-bromo-4-isobutyl-2-nitrobenzene, a valuable intermediate in organic synthesis. While specific literature on the direct synthesis of this compound is limited, this document outlines two primary, chemically sound methodologies derived from established protocols for structurally analogous compounds. The information presented herein is intended to equip researchers with the necessary details to undertake the synthesis of the target molecule.
Core Synthetic Pathways
The synthesis of this compound can be approached via two main retrosynthetic pathways, both of which are common electrophilic aromatic substitution reactions:
-
Pathway A: Nitration of 1-Bromo-4-isobutylbenzene. This approach involves the introduction of a nitro group onto the aromatic ring of a commercially available or readily synthesized starting material. The directing effects of the isobutyl group (ortho, para-directing and activating) and the bromine atom (ortho, para-directing and deactivating) are key to achieving the desired regioselectivity.
-
Pathway B: Bromination of 1-Isobutyl-4-nitrobenzene. This alternative strategy entails the bromination of a nitrated precursor. The regiochemical outcome is governed by the interplay of the directing effects of the isobutyl group and the meta-directing, deactivating nitro group.
Data Presentation: Starting Materials and Products
The following tables summarize the key physical and chemical properties of the starting materials and the target product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-4-isobutylbenzene | C₁₀H₁₃Br | 213.11 | 230-232 | 1.23 |
| 1-Isobutyl-4-nitrobenzene | C₁₀H₁₃NO₂ | 179.22 | 272 | 1.07[1] |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 83 | 1.51 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 337 | 1.84 |
| Bromine | Br₂ | 159.81 | 58.8 | 3.10 |
| Iron(III) Bromide | FeBr₃ | 295.56 | 625 | 4.64 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO₂[2] |
| Molecular Weight | 258.11 g/mol [2] |
| CAS Number | 1242336-57-7[2] |
| Appearance | (Expected) Yellow solid or oil |
| Purity | ≥95% (as commercially available)[2] |
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound based on established procedures for similar molecules.
Pathway A: Nitration of 1-Bromo-4-isobutylbenzene
This protocol is adapted from the nitration of bromobenzene.[3][4] The isobutyl group, being an activating ortho, para-director, is expected to facilitate the introduction of the nitro group at a position ortho to it.
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 25 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1-bromo-4-isobutylbenzene (e.g., 0.05 mol, 10.66 g) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (e.g., 0.055 mol, 3.47 g or 2.3 mL) to concentrated sulfuric acid (e.g., 10 mL) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1-bromo-4-isobutylbenzene in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C to minimize the formation of dinitrated byproducts.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.
-
The crude product, which may be a solid or an oil, is then isolated by vacuum filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the isolated product with cold water until the washings are neutral, followed by a wash with a cold, dilute sodium bicarbonate solution.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Pathway B: Bromination of 1-Isobutyl-4-nitrobenzene
This protocol is adapted from the bromination of the structurally similar 1-isopropyl-4-nitrobenzene.[6] The activating isobutyl group is expected to direct the incoming bromine to the ortho position.
Experimental Procedure:
-
In a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 1-isobutyl-4-nitrobenzene (e.g., 0.1 mol, 17.92 g) and a catalytic amount of iron(III) bromide (e.g., 0.005 mol, 1.48 g).
-
Gently heat the mixture to 40-50 °C.
-
Slowly add liquid bromine (e.g., 0.11 mol, 17.58 g or 5.6 mL) dropwise to the heated mixture over a period of 1-2 hours.[6]
-
After the addition is complete, continue to stir the mixture at 40-50 °C for an additional 2-3 hours, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways and experimental workflows.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for Pathway A: Nitration.
Caption: Experimental workflow for Pathway B: Bromination.
References
An In-depth Technical Guide to the Chemical Reactivity of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-isobutyl-2-nitrobenzene is a substituted aromatic compound with the CAS number 1242336-57-7. Its molecular structure, featuring a benzene ring functionalized with a bromine atom, an isobutyl group, and a nitro group, makes it a versatile intermediate in organic synthesis. The interplay of the electronic and steric effects of these substituents dictates its reactivity, particularly in reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including key reaction types, experimental considerations, and representative protocols based on analogous compounds.
Core Reactivity Principles
The chemical behavior of this compound is primarily governed by the following factors:
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. This deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group.
-
Bromo Leaving Group: The bromine atom is a good leaving group in nucleophilic substitution and a reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Ortho-Para Directing Isobutyl Group: The isobutyl group is an electron-donating group that directs incoming electrophiles to the ortho and para positions. However, due to the deactivating effect of the nitro group, electrophilic substitution reactions are generally disfavored.
-
Steric Hindrance: The isobutyl group can exert steric hindrance, which may influence the regioselectivity of certain reactions.
Key Chemical Transformations
Based on its structural features, this compound is expected to undergo several key chemical transformations that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group ortho to the bromine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates the displacement of the bromide ion by a variety of nucleophiles. The general mechanism for this reaction is the SNAr pathway, which involves the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[3][4][5][6][7]
Common nucleophiles for this reaction include:
-
Amines (primary and secondary)
-
Alkoxides
-
Thiolates
Logical Workflow for Nucleophilic Aromatic Substitution:
Caption: Workflow for the SNAr reaction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The carbon-bromine bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.[8][9][10]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-Bromo-4-isobutylaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and dye intermediates. Common reducing agents for this conversion include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.
-
Metal/Acid Combinations: Such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).
-
Other Reducing Agents: Like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).
Experimental Workflow for Nitro Group Reduction:
Caption: General workflow for the reduction of the nitro group.
Experimental Protocols (Representative)
While specific, optimized protocols for this compound are not widely published, the following procedures for analogous compounds can serve as a strong starting point for experimental design.
Table 1: Representative Experimental Conditions for Key Reactions
| Reaction Type | Substrate | Reagents and Conditions | Product | Reported Yield |
| Suzuki-Miyaura Coupling | 1-Bromo-4-nitrobenzene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C, 12-24h | 4-Nitrobiphenyl | Good to Excellent |
| Nucleophilic Aromatic Substitution (Amination) | 1-Bromo-4-nitrobenzene | Amine, K₂CO₃, DMF, 100-150 °C | N-Aryl-4-nitroaniline | Varies with amine |
| Nitro Group Reduction | 1-Bromo-4-nitrobenzene | Fe powder, NH₄Cl, EtOH/H₂O, Reflux | 4-Bromoaniline | High |
Note: These are generalized conditions and may require optimization for this compound.
Detailed Methodology for a Representative Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable synthetic intermediate with a predictable pattern of reactivity. Its structure allows for selective functionalization through nucleophilic aromatic substitution at the bromine-bearing carbon, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. While specific quantitative data for this compound is not extensively documented in publicly available literature, the provided general principles and representative protocols for analogous compounds offer a solid foundation for its application in the synthesis of more complex molecules in pharmaceutical and materials science research. Further experimental work is necessary to determine the optimal conditions for these transformations and to fully characterize the reactivity of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Guide on the Safe Handling of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-4-isobutyl-2-nitrobenzene is publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated nitroaromatic compounds. All handling procedures should be conducted under the assumption that this compound is hazardous.
Hazard Identification and Classification
Due to the presence of nitro and bromo functional groups on an aromatic ring, this compound is anticipated to possess significant health hazards. Based on data from analogous compounds such as 1-Bromo-4-nitrobenzene and 2-Bromo-1-tert-butyl-4-nitrobenzene, the following GHS classifications are predicted.[1][2][3][4]
Table 1: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Hazard Pictograms:
Physical and Chemical Properties
Limited experimental data is available for this compound. The following table includes data for the target compound where available and for the closely related 1-Bromo-4-nitrobenzene for comparison.
Table 2: Physical and Chemical Properties
| Property | This compound | 1-Bromo-4-nitrobenzene |
| Molecular Formula | C₁₀H₁₂BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 258.11 g/mol | 202.01 g/mol |
| Appearance | Solid (predicted) | Off-White to Brown Powder |
| Melting Point | Not available | 125 - 127 °C |
| Boiling Point | Not available | 255 - 256 °C |
| Solubility | Insoluble in water (predicted) | Insoluble in water (predicted) |
Safe Handling and Experimental Protocols
A systematic approach is crucial when working with this potentially hazardous compound.
[5][6][7][8][9]#### 3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure. *[5][6] Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used. *[6] Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
[8]#### 3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
[10][11][12][13]Table 3: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for integrity before each use and change immediately upon contamination. |
| Skin and Body Protection | Flame-resistant laboratory coat, worn fully buttoned. Consider a chemical-resistant apron for larger quantities. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate. | All handling should ideally be in a chemical fume hood to avoid the need for respiratory protection. |
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a designated area within a chemical fume hood. D[6]on all required personal protective equipment as detailed in Table 3.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully. 3[6]. Transfer: Gently transfer the weighed solid into a suitable reaction vessel or flask.
-
Dissolution: Add the desired solvent to the solid in the fume hood. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water. D[5]econtaminate all work surfaces and equipment.
Storage and Disposal
Storage
-
Store in a tightly closed, clearly labeled container. *[1] Keep in a cool, dry, and well-ventilated area. *[1][3] Store away from incompatible materials such as strong oxidizing agents.
[3]#### 4.2. Disposal
-
Dispose of waste materials in a labeled, sealed container for hazardous waste. *[14][15][16] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of waste down the drain.
[14]### 5. Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen and seek medical aid. |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available) for at least 15 minutes. Seek medical attention in the event of irritation. |
| Eye Contact | Wash out immediately with fresh running water for at least 15 minutes. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay. |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
Spill Management Protocol
For a minor spill of solid material:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area. 2[16][17]. Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it. 3[15][16]. Don PPE: Put on the appropriate PPE, including respiratory protection. 4[14][16][18]. Contain the Spill: Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste. A[14][15][16][17][19]void actions that could generate dust. 5[18]. Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
[18][19]For major spills, evacuate the area and contact your institution's emergency response team.
[15][16][17]### 6. Visualizations
Caption: Predicted GHS Hazard Pictograms
Caption: Minor Spill Response Workflow
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. 2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ptmetals.com [ptmetals.com]
- 8. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 9. ohse.ca [ohse.ca]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. hsa.ie [hsa.ie]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. ehs.mst.edu [ehs.mst.edu]
- 17. offices.austincc.edu [offices.austincc.edu]
- 18. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
A Comprehensive Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-Bromo-4-isobutyl-2-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. Due to its specific substitution pattern, this molecule can serve as a versatile building block for the synthesis of more complex molecular architectures. This document outlines its chemical properties, a proposed synthetic protocol, and its potential role in the development of novel therapeutics.
Chemical and Physical Properties
While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from closely related compounds. The table below summarizes its key chemical identifiers and expected physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1242336-57-7 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2] |
| Appearance | Expected to be a yellow solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | - |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 1-bromo-4-isobutylbenzene. The isobutyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The nitration is expected to occur at the position ortho to the bromo group and meta to the isobutyl group due to steric hindrance at the other ortho position of the isobutyl group.
Proposed Experimental Protocol:
Materials:
-
1-bromo-4-isobutylbenzene
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 ratio).
-
To this nitrating mixture, add 1-bromo-4-isobutylbenzene dropwise via a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene ring.
-
¹³C NMR: The spectrum will show ten distinct carbon signals corresponding to the ten carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Applications in Drug Discovery and Development
Substituted nitrobenzenes are important intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. This amino group can then be further functionalized to build more complex structures.
The presence of the isobutyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as absorption and distribution. The bromo substituent provides a site for further synthetic modifications, for instance, through cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of diverse molecular fragments.
Given these features, this compound can be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Anticancer agents: Many kinase inhibitors and other anticancer drugs contain substituted aniline cores, which can be derived from the corresponding nitrobenzene.
-
Antimicrobial agents: Nitroaromatic compounds themselves can exhibit antimicrobial activity, and their derivatives are a rich source of new antibacterial and antifungal agents.
-
Central nervous system (CNS) active agents: The scaffold can be elaborated to target various receptors and enzymes in the CNS.
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
References
An In-Depth Technical Guide to 1-Bromo-4-isobutyl-2-nitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-isobutyl-2-nitrobenzene, a key chemical intermediate in organic synthesis. While specific historical details regarding its initial discovery are not extensively documented in readily available literature, its synthesis and utility can be understood through established principles of aromatic chemistry. This document outlines the probable synthetic pathways, physicochemical properties, and potential applications of this compound, with a particular focus on its role as a building block in medicinal chemistry, including for protein degraders.
Introduction and Historical Context
This compound (CAS No. 1242336-57-7) is a substituted aromatic compound whose importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules.[1][2][3] The history of such polysubstituted benzenes is intrinsically linked to the development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. The pioneering work of chemists like Charles Friedel and James Crafts on alkylation and acylation reactions, alongside extensive studies on nitration and halogenation, laid the foundational principles for the synthesis of compounds like this compound.
While a specific "discovery" of this exact molecule is not a celebrated event in chemical history, its existence and synthesis are a logical extension of the systematic exploration of aromatic substitution patterns. The strategic placement of the bromo, isobutyl, and nitro groups on the benzene ring offers a unique combination of steric and electronic properties, making it a valuable synthon for targeted molecular design.
Physicochemical Properties
Detailed experimental data for this compound is not abundant in public databases. However, its properties can be reliably inferred from its structure and by comparison with analogous compounds.
| Property | This compound | 1-Bromo-4-tert-butyl-2-nitrobenzene | 1-Bromo-4-isopropyl-2-nitrobenzene |
| CAS Number | 1242336-57-7[1][2][3] | 70729-05-4 | 204850-14-6[4] |
| Molecular Formula | C10H12BrNO2[1][2][3] | C10H12BrNO2 | C9H10BrNO2[4] |
| Molecular Weight | 258.11 g/mol [1][3][5] | 258.11 g/mol | 244.08 g/mol [4] |
| Purity | ≥95%[1] | Not specified | Not specified |
| Appearance | Not specified | Not specified | Not specified |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of the isobutyl, nitro, and bromo substituents onto a benzene ring. The order of these steps is crucial and is dictated by the directing effects of the substituents.
Synthetic Strategy
A plausible and efficient synthetic route involves the Friedel-Crafts alkylation of benzene with an isobutyl precursor, followed by nitration and subsequent bromination. This sequence takes advantage of the ortho-, para-directing nature of the alkyl group and the meta-directing nature of the nitro group.
Experimental Protocols
The following is a representative, detailed experimental protocol for the synthesis of this compound.
Step 1: Friedel-Crafts Alkylation of Benzene to form Isobutylbenzene
-
Materials: Benzene, isobutyl chloride, anhydrous aluminum chloride (AlCl3).
-
Procedure: To a stirred solution of anhydrous aluminum chloride in excess benzene, cooled in an ice bath, isobutyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting isobutylbenzene is purified by distillation.
Step 2: Nitration of Isobutylbenzene to form 1-Isobutyl-4-nitrobenzene and 1-Isobutyl-2-nitrobenzene
-
Materials: Isobutylbenzene, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. Isobutylbenzene is added dropwise to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature. After the addition is complete, the mixture is stirred for a period at room temperature. The reaction mixture is then poured into ice water, and the organic layer is separated. The organic phase is washed with water and a dilute sodium bicarbonate solution, then dried and concentrated. The resulting mixture of nitroisobutylbenzene isomers is typically separated by chromatography. The para-isomer (1-isobutyl-4-nitrobenzene) is the major product due to the steric hindrance of the isobutyl group.
Step 3: Bromination of 1-Isobutyl-4-nitrobenzene to form this compound
-
Materials: 1-Isobutyl-4-nitrobenzene, bromine, iron(III) bromide (FeBr3).
-
Procedure: To a solution of 1-isobutyl-4-nitrobenzene in a suitable solvent (e.g., dichloromethane), a catalytic amount of iron(III) bromide is added. Bromine is then added dropwise with stirring. The reaction is monitored until completion. The reaction mixture is then washed with a sodium thiosulfate solution to remove excess bromine, followed by water and brine. The organic layer is dried, and the solvent is evaporated. The crude product, this compound, is then purified by recrystallization or chromatography.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functional groups offers multiple reaction sites for further chemical transformations.
-
Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of biologically active molecules. This transformation opens up pathways to synthesize substituted anilines.
-
Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.
-
Building Block for Protein Degraders: This compound has been identified as a building block for protein degraders, a novel class of therapeutics that function by inducing the degradation of target proteins.[1] The specific structural motifs that can be derived from this compound are likely important for binding to components of the ubiquitin-proteasome system.
Conclusion
This compound, while not a compound with a widely celebrated history of discovery, represents the culmination of fundamental principles in organic chemistry. Its synthesis is a testament to the power of electrophilic aromatic substitution reactions, and its utility as a chemical intermediate underscores its importance in modern drug discovery and development. The strategic arrangement of its functional groups provides a versatile platform for the synthesis of complex and potentially therapeutic molecules, ensuring its continued relevance in the field of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 1-Bromo-4-isobutyl-2-nitrobenzene. This reaction is a crucial transformation for the synthesis of N-aryl amines, which are significant building blocks in the development of pharmaceuticals and other biologically active molecules. The presence of a nitro group on the aryl bromide substrate necessitates careful selection of reaction conditions to achieve high yields while avoiding potential side reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1] This reaction has become a staple in modern organic synthesis due to its wide substrate scope and tolerance of various functional groups.[2] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[1][3][4]
Data Presentation: Reaction Parameter Optimization
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nitro group can influence the reactivity of the aryl bromide. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ to the active Pd(0) species.[2][3] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.5-10 mol%) | Sterically hindered biaryl phosphine ligands are often effective for coupling with electron-deficient aryl halides.[2][5] The choice of ligand can be critical and may require screening. |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.4-2.0 equiv.) | Strong, non-nucleophilic bases are typically required.[3] However, strong bases like KOtBu can be incompatible with nitro groups, making weaker bases like Cs₂CO₃ a viable alternative.[6][7] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.[2] |
| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate.[8] |
| Amine | Primary or Secondary Aliphatic or Aromatic Amines (1.2-1.5 equiv.) | The nature of the amine will influence the optimal reaction conditions. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for specific amine coupling partners.
Materials and Equipment:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl amine.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. entegris.com [entegris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Reduction of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 1-Bromo-4-isobutyl-2-nitrobenzene to yield the corresponding aniline, 2-Bromo-5-isobutylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, with a focus on chemoselectivity to preserve the bromo-substituent.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The choice of reducing agent is crucial to ensure high yield and purity of the desired amine, particularly when other sensitive functional groups, such as halogens, are present. This document details four common and effective methods for this conversion: catalytic hydrogenation using Raney® Nickel, and chemical reductions using iron powder in acidic media, tin(II) chloride dihydrate, and sodium dithionite. Each method offers distinct advantages regarding reaction conditions, cost, and functional group tolerance.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for the reduction of various substituted nitroarenes, providing an expected range of yields and reaction conditions applicable to this compound.
| Method | Reagents and Conditions | Substrate Example | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney® Ni, Hydrazine hydrate, Methanol, Reflux | o-Bromonitrobenzene | 80 | [1] |
| Raney® Co, H₂ (5 bar), 80 °C, THF | Halogenated Nitroaromatics | 78-98 | [2] | |
| Iron Reduction | Fe powder, Acetic acid, Ethanol, Water, Ultrasonic irradiation (1 h, 30 °C) | 2-Bromo-4-methoxy-6-nitrophenol | 65 | [3] |
| Fe powder, NH₄Cl, Ethanol, Water, Reflux | Substituted Nitroarenes | ~95 | [4] | |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Aromatic Nitro Compounds | >90 | [4] |
| SnCl₂·2H₂O, Choline Chloride (DES), 80 °C | Substituted Nitroarenes | 93-94 | [5] | |
| Sodium Dithionite Reduction | Na₂S₂O₄, DMF/Water, 45 °C | Polymer-supported Nitroarene | 82 | [6] |
| Na₂S₂O₄, Tandem reductive cyclization | Substituted Nitroarenes | 77-90 | [7] |
Mandatory Visualizations
General Chemical Transformation
Caption: General reaction scheme for the reduction of this compound.
Experimental Workflow: Iron Powder Reduction
Caption: A typical experimental workflow for the reduction using iron powder.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method is particularly advantageous for substrates containing halogen substituents, as it minimizes the risk of dehalogenation that can occur with other catalysts like Palladium on carbon.[8]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Hydrazine hydrate (80%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add Raney® Nickel (approximately 1 g of catalyst per 10 g of nitro compound).
-
Heat the mixture to reflux with vigorous stirring.
-
Add hydrazine hydrate (3 equivalents) dropwise to the refluxing mixture at a rate that maintains a steady evolution of gas. The disappearance of the yellow color of the nitro compound indicates the completion of the reaction.[1]
-
After the addition is complete, continue to reflux for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter off the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-Bromo-5-isobutylaniline.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Reduction with Iron Powder in Acidic Medium
This is a classical, cost-effective, and reliable method for the reduction of aromatic nitro compounds.[3][9]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Celite® or diatomaceous earth
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume).[3]
-
Heat the suspension to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-Bromo-5-isobutylaniline.
-
If necessary, purify the product by column chromatography.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
Tin(II) chloride is a mild and effective reducing agent for nitroarenes, tolerant of many other functional groups.[8][10]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ethyl acetate
-
Saturated sodium bicarbonate solution or 10% NaOH solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a vigorously stirred aqueous solution of sodium bicarbonate or 10% sodium hydroxide until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer). The tin salts may form an emulsion which can be broken up by filtration through Celite®.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography if required.
Protocol 4: Reduction with Sodium Dithionite
Sodium dithionite is an economical and chemoselective reducing agent that works under mild conditions and is tolerant of many functional groups, including halides.[11]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
N,N-Dimethylformamide (DMF) or a mixture of Dioxane and Water
-
Water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in DMF or a 2:1 mixture of dioxane and water in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (4-5 equivalents) in water.
-
Heat the solution of the nitro compound to a moderate temperature (e.g., 60-80 °C).
-
Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound.
-
After the addition is complete, continue stirring at the same temperature for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 2-Bromo-5-isobutylaniline by column chromatography if necessary.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. benchchem.com [benchchem.com]
The Synthetic Utility of 1-Bromo-4-isobutyl-2-nitrobenzene in Pharmaceutical Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-4-isobutyl-2-nitrobenzene is a versatile aromatic building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a reducible nitro group, and a lipophilic isobutyl group, allows for the strategic construction of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, a key functional group in a vast array of bioactive molecules, or it can act as a directing group in further aromatic substitutions. The 4-isobutylphenyl moiety is a recognized pharmacophore, notably present in the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. These features make this compound an attractive starting material for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and related, commercially available compounds are presented in Table 1. This data is essential for reaction planning, including solvent selection and purification methods.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₂BrNO₂ | 258.11 | - | - | - |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Light yellow crystalline solid | 124-126 | 255-256 |
| 1-Bromo-4-isobutylbenzene | C₁₀H₁₃Br | 213.11 | Clear liquid | - | 237[1] |
| 1-Bromo-4-isopropyl-2-nitrobenzene | C₉H₁₀BrNO₂ | 244.08 | - | - | - |
Data for this compound is not widely available in public literature; properties are predicted to be similar to analogous structures.
Core Synthetic Applications & Protocols
The strategic value of this compound lies in its capacity to undergo a variety of chemical transformations at its two key functional positions: the bromine and the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl systems and the introduction of diverse functional groups.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Amine
This protocol describes a hypothetical synthesis of a potential pharmaceutical intermediate by first performing a Suzuki-Miyaura coupling at the bromide position, followed by the reduction of the nitro group.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent)
-
Ethyl acetate (for extraction)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol and Water (solvent for reduction)
Procedure:
Step A: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water in a 4:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-nitro-4-isobutyl-1,1'-biphenyl intermediate.
Step B: Nitro Group Reduction
-
To a round-bottom flask containing the purified biphenyl intermediate from Step A, add ethanol and a saturated aqueous solution of ammonium chloride.
-
Add iron powder (5.0 eq) and heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final biaryl amine product.
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki Coupling | This compound, Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 90 | 16 | 75-90 |
| Nitro Reduction | 2-Nitro-4-isobutyl-1,1'-biphenyl | Fe, NH₄Cl | Ethanol/Water | 80 | 4 | 85-95 |
Synthesis of Benzimidazole Derivatives
The ortho-positioning of the bromo and nitro groups allows for the synthesis of heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many pharmaceutical agents. This can be achieved through a sequence of nucleophilic aromatic substitution followed by reduction and cyclization.
Protocol 2: Synthesis of a Substituted Benzimidazole
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sodium dithionite (Na₂S₂O₄)
-
Formic acid
-
Ethanol and Water
Procedure:
Step A: Nucleophilic Aromatic Substitution
-
In a sealed tube, combine this compound (1.0 eq), the primary amine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heat the mixture to 120 °C for 24 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain N-substituted-4-isobutyl-2-nitroaniline.
Step B: Reductive Cyclization
-
Dissolve the product from Step A in ethanol and water.
-
Add sodium dithionite (4.0 eq) in portions and stir at 60 °C for 2 hours.
-
After reduction of the nitro group (monitor by TLC), add formic acid (2.0 eq) and heat to reflux for 3 hours to effect cyclization.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the benzimidazole derivative.
| Reaction Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| SNA r | This compound, Primary amine | K₂CO₃ | DMSO | 120 | 24 | 60-80 |
| Reductive Cyclization | N-Alkyl-4-isobutyl-2-nitroaniline | Na₂S₂O₄, Formic acid | Ethanol/Water | Reflux | 5 | 70-85 |
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Transformations
Caption: Key synthetic routes from this compound.
Diagram 2: Experimental Workflow for Biaryl Amine Synthesis
Caption: Workflow for the two-step synthesis of a biaryl amine.
Potential Signaling Pathway Application
While no specific drugs derived from this compound are currently marketed, the 4-isobutylphenyl moiety is a key structural feature of Ibuprofen, a well-known inhibitor of cyclooxygenase (COX) enzymes. It is plausible that novel compounds synthesized from this starting material could also target the arachidonic acid cascade and modulate inflammatory pathways.
Diagram 3: Hypothetical Target Pathway
Caption: Potential inhibition of the COX pathway by a hypothetical drug.
This compound represents a promising, albeit underutilized, scaffold for the synthesis of novel pharmaceutical compounds. Its dual reactivity allows for the application of powerful synthetic methodologies to create diverse molecular libraries. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this versatile building block in the discovery and development of new therapeutic agents, particularly in areas where the 4-isobutylphenyl motif is known to confer biological activity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
Application Notes and Protocols: 1-Bromo-4-isobutyl-2-nitrobenzene as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-bromo-4-isobutyl-2-nitrobenzene as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this aromatic compound, featuring a bromo group ortho to a nitro group and a para-isobutyl group, offers a versatile platform for the development of a wide range of herbicides, fungicides, and insecticides.
The strategic positioning of the bromo and nitro functionalities allows for selective chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The isobutyl group, a lipophilic moiety, can significantly influence the biological activity and physicochemical properties of the final agrochemical product, potentially enhancing its efficacy and soil mobility.
Key Synthetic Transformations
This compound serves as a valuable building block for the introduction of the 4-isobutyl-2-nitrophenyl scaffold into more complex molecules. The two primary reactive sites, the bromine atom and the nitro group, can be manipulated sequentially to achieve the desired molecular architecture.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution at the bromine position. This reaction is a cornerstone for introducing a variety of functional groups, including amines, ethers, and thioethers, which are common moieties in bioactive agrochemicals.
Suzuki-Miyaura Cross-Coupling
The bromo substituent is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl or styrenyl structures often found in modern pesticides.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group at various stages of the synthesis. This transformation opens up further avenues for derivatization, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings, which are prevalent in many fungicidal and herbicidal compounds.
Proposed Agrochemical Synthesis Pathways
Based on the known applications of analogous bromonitrobenzene derivatives in agrochemical research, we propose the following synthetic pathways starting from this compound.
Caption: Proposed synthetic pathway for a novel fungicide.
Caption: Proposed synthetic pathway for a novel herbicide.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-isobutyl-2-nitrophenyl)-1H-pyrazole
Objective: To synthesize a key biaryl intermediate for potential fungicides.
Materials:
-
This compound
-
Pyrazole-1-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), pyrazole-1-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
To this suspension, add Pd(dppf)Cl₂ (0.05 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 1-(4-isobutyl-2-nitrophenoxy)-4-chlorobenzene
Objective: To synthesize a diaryl ether intermediate, a common scaffold in herbicides.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), 4-chlorophenol (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of agrochemical intermediates from this compound, based on typical results for analogous reactions.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Pyrazole-1-boronic acid | 2-(4-isobutyl-2-nitrophenyl)-1H-pyrazole | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-isobutyl-2-nitrobiphenyl | 92 | >99 |
| 3 | Thiophene-2-boronic acid | 2-(4-isobutyl-2-nitrophenyl)thiophene | 88 | >98 |
Table 2: Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Chlorophenol | 1-(4-isobutyl-2-nitrophenoxy)-4-chlorobenzene | 78 | >97 |
| 2 | Morpholine | 4-(4-isobutyl-2-nitrophenyl)morpholine | 95 | >99 |
| 3 | Sodium thiomethoxide | 1-isobutyl-4-(methylthio)-2-nitrobenzene | 82 | >98 |
Table 3: Nitro Group Reduction
| Entry | Starting Material | Product | Reducing Agent | Yield (%) | Purity (%) (by HPLC) |
| 1 | 2-(4-isobutyl-2-nitrophenyl)-1H-pyrazole | 4-isobutyl-2-(1H-pyrazol-2-yl)aniline | Fe/HCl | 90 | >98 |
| 2 | 1-(4-isobutyl-2-nitrophenoxy)-4-chlorobenzene | 4-(4-isobutylaminophenoxy)-4-chloroaniline | H₂, Pd/C | 98 | >99 |
Conclusion
This compound is a promising and versatile intermediate for the synthesis of a new generation of agrochemicals. Its unique substitution pattern allows for the strategic and efficient construction of complex molecular architectures with potential applications as herbicides, fungicides, and insecticides. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this valuable building block.
Synthesis of Novel Heterocycles from 1-Bromo-4-isobutyl-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole and quinoxaline derivatives, utilizing 1-Bromo-4-isobutyl-2-nitrobenzene as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections offer a systematic approach to the synthesis, including reaction pathways, detailed experimental procedures, and quantitative data presentation.
Synthetic Pathways Overview
The synthesis of the target heterocycles from this compound involves two primary routes. The first is a direct reductive cyclization to form benzimidazoles, and the second involves a preliminary reduction to an o-phenylenediamine intermediate, followed by cyclization to yield quinoxalines.
Caption: Overall synthetic strategy from the starting material.
Synthesis of Substituted Benzimidazoles
The direct, one-pot synthesis of 2-substituted-6-bromo-5-isobutyl-1H-benzimidazoles from this compound can be achieved through reductive cyclization in the presence of various aldehydes. This approach is highly efficient as it combines the reduction of the nitro group and the subsequent cyclization into a single synthetic operation.[1][2][3]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[2]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
-
Microwave reactor
Procedure:
-
In a 25 mL round-bottom flask suitable for microwave synthesis, combine this compound (1 mmol) and the desired aldehyde (1 mmol) in DMF (4.0 mL).
-
To this solution, add an aqueous solution of sodium dithionite (3 mmol in 3.0 mL of water).
-
Place a funnel on the mouth of the flask and position the flask within a beaker inside the microwave oven.
-
Irradiate the mixture with microwaves at 160 W. A typical procedure involves four pulses of 15 seconds each, with a 20-second cooling period between pulses.
-
After completion of the reaction, monitor by TLC.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-bromo-5-isobutyl-1H-benzimidazole.
Quantitative Data
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Bromo-5-isobutyl-2-phenyl-1H-benzimidazole | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5-isobutyl-1H-benzimidazole | 80-90 |
| 3 | 4-Methoxybenzaldehyde | 6-Bromo-5-isobutyl-2-(4-methoxyphenyl)-1H-benzimidazole | 82-92 |
| 4 | Furan-2-carbaldehyde | 6-Bromo-2-(furan-2-yl)-5-isobutyl-1H-benzimidazole | 75-85 |
Yields are indicative and may vary based on the specific aldehyde and reaction conditions.
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Synthesis of Substituted Quinoxalines
The synthesis of quinoxaline derivatives from this compound requires a two-step process. The first step is the reduction of the nitro group to an amine, yielding 1-Bromo-4-isobutylbenzene-1,2-diamine. This intermediate is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.
Step 1: Reduction of this compound
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound (1 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3 mmol) and ammonium chloride (1 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Bromo-4-isobutylbenzene-1,2-diamine, which can often be used in the next step without further purification.
Step 2: Synthesis of Substituted Quinoxalines
This protocol describes the condensation of the in-situ generated or purified o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5]
Materials:
-
1-Bromo-4-isobutylbenzene-1,2-diamine
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 1-Bromo-4-isobutylbenzene-1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol or acetic acid (5 mL).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinoxaline.
Quantitative Data
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Benzil | 6-Bromo-7-isobutyl-2,3-diphenylquinoxaline | 90-98 |
| 2 | Glyoxal | 6-Bromo-7-isobutylquinoxaline | 75-85 |
| 3 | 2,3-Butanedione | 6-Bromo-7-isobutyl-2,3-dimethylquinoxaline | 88-95 |
| 4 | Acenaphthenequinone | 9-Bromo-10-isobutylacenaphtho[1,2-b]quinoxaline | 85-93 |
Yields are indicative and calculated from the o-phenylenediamine intermediate.
Caption: Two-step synthesis of substituted quinoxalines.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Microwave synthesis should be conducted in specialized equipment designed for chemical reactions.
-
Sodium dithionite can be pyrophoric under certain conditions; handle with care.
References
Application Notes and Protocols for 1-Bromo-4-isobutyl-2-nitrobenzene in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Bromo-4-isobutyl-2-nitrobenzene as a key intermediate in the synthesis of novel azo dyes and pigments. While specific literature on the direct application of this compound is limited, this document outlines plausible synthetic routes and detailed experimental protocols based on established principles of dye chemistry.
Introduction
This compound (CAS No. 1242336-57-7) is a substituted nitroaromatic compound.[1] Its molecular structure, featuring a reactive bromine atom and a nitro group, makes it a versatile precursor for the synthesis of chromophores. The isobutyl group can enhance the solubility of the resulting dye in organic solvents and polymer matrices, making it a candidate for disperse dyes used in coloring synthetic fibers. The core of its application in dye manufacturing lies in the transformation of the nitro group into an amino group, which can then be diazotized and coupled to form an azo linkage (-N=N-), the defining characteristic of azo dyes.[2]
Synthetic Pathway Overview
The general strategy for utilizing this compound in azo dye synthesis involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine to yield 2-Bromo-4-isobutyl-aniline. This is a crucial step to create the diazo component for the subsequent coupling reaction.
-
Diazotization and Azo Coupling: The resulting aniline derivative is treated with a source of nitrous acid to form a reactive diazonium salt. This salt is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol or another aniline) to form the final azo dye.[2][3]
The properties of the final dye, including its color, fastness, and solubility, can be tuned by the choice of the coupling component.
Experimental Protocols
The following protocols are representative methods for the synthesis of an azo dye starting from this compound.
Protocol 1: Reduction of this compound to 2-Bromo-4-isobutyl-aniline
This protocol describes the reduction of the nitro group to an amine using a standard laboratory procedure with iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (0.01 mol), iron powder (0.03 mol), and a mixture of ethanol and water (1:1 v/v).
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by adding a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 2-Bromo-4-isobutyl-aniline.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of a Representative Azo Dye
This protocol details the diazotization of 2-Bromo-4-isobutyl-aniline and its subsequent coupling with a generic coupling component, in this case, phenol, to produce a hydroxy-azo dye.
Materials:
-
2-Bromo-4-isobutyl-aniline (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Water
-
Beakers
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
Procedure:
Part A: Diazotization of 2-Bromo-4-isobutyl-aniline
-
Dissolve 2-Bromo-4-isobutyl-aniline (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt. This solution should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve phenol (0.01 mol) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the alkaline phenol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding more 10% sodium hydroxide solution if necessary.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye with cold water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table presents representative data for a hypothetical azo dye synthesized from this compound and phenol. These values are illustrative and based on typical data for similar azo dyes.
| Parameter | Value |
| Product Name | (E)-2-((2-bromo-4-isobutylphenyl)diazenyl)phenol |
| Molecular Formula | C₁₆H₁₇BrN₂O |
| Molecular Weight | 333.23 g/mol |
| Appearance | Orange-Red Powder |
| Yield | 85% (hypothetical) |
| Melting Point | 175-178 °C (hypothetical) |
| λmax (in Ethanol) | 480 nm (hypothetical) |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ (hypothetical) |
| Light Fastness | Good (hypothetical) |
| Wash Fastness | Excellent (hypothetical) |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for an azo dye from this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis of a representative azo dye.
References
Experimental protocol for Stille coupling using 1-Bromo-4-isobutyl-2-nitrobenzene
Application Note: Stille Coupling of 1-Bromo-4-isobutyl-2-nitrobenzene
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, including esters, ketones, amines, and even nitro groups, making it a valuable tool in the synthesis of complex molecules.[4][5] Organotin reagents are also noted for their stability in the presence of air and moisture.[2][5][6]
This application note provides a detailed experimental protocol for the Stille coupling of this compound with an organotin reagent. The presence of both an electron-withdrawing nitro group and a sterically demanding ortho-substituent can influence the reactivity of the aryl bromide. The protocol herein is designed to address these challenges and provide a reliable method for researchers in drug development and organic synthesis.
Reaction Principle
The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organotin reagent exchanges its organic group with the bromide on the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
This protocol details the Stille coupling of this compound with (4-methoxyphenyl)tributylstannane to yield 4-isobutyl-4'-methoxy-2-nitro-1,1'-biphenyl.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 272.14 | 272 mg | 1.0 | 1.0 |
| (4-Methoxyphenyl)tributylstannane | 397.18 | 477 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| Anhydrous Toluene | - | 10 mL | - | - |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Syringes and needles
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (272 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Addition of Organotin Reagent: Add (4-methoxyphenyl)tributylstannane (477 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 4-isobutyl-4'-methoxy-2-nitro-1,1'-biphenyl.
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Stille coupling.
Discussion
The successful Stille coupling of this compound is dependent on several factors. The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is crucial for the initial oxidative addition step.[1][3] For sterically hindered or electron-deficient aryl bromides, the use of bulky, electron-rich phosphine ligands can be beneficial.[7][8][9]
The addition of a copper(I) co-catalyst, like CuI, has been shown to accelerate the rate of transmetalation, which can often be the rate-limiting step in the catalytic cycle.[9][10] This is particularly useful when dealing with less reactive coupling partners.
The work-up procedure is designed to effectively remove the tin byproducts, which can be challenging due to their nonpolar nature.[5] A wash with a saturated aqueous solution of potassium fluoride is a standard and effective method for this purpose, as it leads to the precipitation of insoluble fluorostannates.
Conclusion
This application note provides a comprehensive and detailed protocol for the Stille coupling of this compound. The methodology, including the use of a palladium catalyst and a copper(I) co-catalyst, is optimized for this specific substrate. The provided workflow and reaction cycle diagrams offer a clear visual guide for researchers. This protocol is expected to be a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The reaction is particularly efficient on aromatic systems bearing strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. 1-Bromo-4-isobutyl-2-nitrobenzene is a prime substrate for SNAr reactions. The presence of the nitro group ortho to the bromine atom strongly activates the aromatic ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization onto the nitro group. The isobutyl group at the para position, being a weak electron-donating group, has a minor electronic influence on the reaction but contributes to the overall lipophilicity and steric environment of the molecule and its derivatives.
This document provides detailed application notes on the potential uses of this compound in drug discovery and protocols for its reaction with various nucleophiles.
Application Notes: A Scaffold for Drug Discovery
The derivatives of this compound, accessible through SNAr reactions, represent a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The "4-isobutyl-2-nitrophenyl" core can be readily modified by introducing a wide range of functional groups through substitution of the bromine atom. This allows for the generation of diverse libraries of compounds for screening against various biological targets.
Nitroaromatic compounds have been identified as possessing a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[1][2] The nitro group can also act as a bio-reducible moiety, leading to the formation of active metabolites under specific physiological conditions, such as the hypoxic environment of solid tumors.[2] Furthermore, the isobutylphenyl moiety is a common feature in a number of approved drugs, most notably in non-steroidal anti-inflammatory drugs (NSAIDs), where it is believed to contribute to the binding at the active site of cyclooxygenase (COX) enzymes.
The combination of the reactive nitro-activated aromatic ring and the drug-like isobutyl group makes the derivatives of this compound attractive candidates for drug discovery programs targeting a range of therapeutic areas.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that reaction conditions such as temperature, reaction time, and solvent may require optimization for specific nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of N-substituted 4-isobutyl-2-nitroanilines.
Materials:
-
This compound
-
Primary or secondary amine (2-3 equivalents)
-
A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (optional, may be required for amine hydrohalide salts)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of the chosen polar aprotic solvent.
-
Add the amine nucleophile (2.0 eq). If using an amine salt, add a base like K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by reaction monitoring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol describes the synthesis of 1-alkoxy-4-isobutyl-2-nitrobenzenes.
Materials:
-
This compound
-
Alcohol (R-OH) (1.5-2.0 equivalents)
-
A strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol describes the synthesis of 1-(alkylthio)-4-isobutyl-2-nitrobenzenes.
Materials:
-
This compound
-
Thiol (R-SH) (1.1-1.5 equivalents)
-
A base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask, add the thiol (1.2 eq) and the base (1.5 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 80 °C, monitoring by TLC or LC-MS. Thiolates are generally very potent nucleophiles and reactions may proceed at lower temperatures.
-
Once the reaction is complete, cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table presents representative, hypothetical data for the SNAr of this compound with various nucleophiles. These values are intended as a guide and actual results may vary.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product Structure | Expected Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 4 | 4-(4-isobutyl-2-nitrophenyl)morpholine | 85-95 |
| 2 | Isobutylamine | - | DMSO | 110 | 6 | N,4-diisobutyl-2-nitroaniline | 80-90 |
| 3 | Sodium Methoxide | - | MeOH | 65 | 2 | 1-isobutyl-4-methoxy-2-nitrobenzene | 90-98 |
| 4 | Phenol | NaH | THF | 80 | 8 | 1-isobutyl-2-nitro-4-phenoxybenzene | 75-85 |
| 5 | Thiophenol | Cs₂CO₃ | MeCN | 60 | 3 | 1-isobutyl-2-nitro-4-(phenylthio)benzene | 88-96 |
Conclusion
This compound is a valuable and highly reactive substrate for nucleophilic aromatic substitution reactions. The ortho-nitro group provides strong activation, allowing for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. The resulting 4-isobutyl-2-nitrophenyl derivatives are promising scaffolds for the development of novel therapeutic agents and other functional materials. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1-bromo-4-isobutylbenzene. This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Q2: What are the expected isomers in this reaction, and how can I control their formation?
The isobutyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. In the nitration of 1-bromo-4-isobutylbenzene, the incoming nitro group will be directed to the positions ortho to the isobutyl group and ortho/para to the bromo group. Due to steric hindrance from the bulky isobutyl group, the primary products are this compound (ortho to the isobutyl group) and 1-Bromo-4-isobutyl-3-nitrobenzene (ortho to the bromo group and meta to the isobutyl group). Careful control of reaction temperature is crucial to influence the isomeric ratio and minimize side reactions.
Q3: How can I purify the final product and separate the isomers?
Fractional crystallization is a common and effective method for separating the ortho and para isomers of nitrated bromobenzenes, leveraging their different solubilities in solvents like ethanol.[1] Steam distillation can also be employed for separating isomers of similar compounds. Column chromatography using a suitable solvent system can provide a higher degree of purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Reaction temperature is too low: This can significantly slow down the reaction rate. 2. Ineffective nitrating agent: The concentration of the acids may be too low, or they may have degraded. 3. Poor mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, limiting the interaction between reactants. | 1. Gradually increase the reaction temperature in small increments while closely monitoring the reaction. 2. Use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture. 3. Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Formation of By-products (e.g., Dinitro Compounds) | 1. High reaction temperature: The nitration reaction is highly exothermic, and elevated temperatures can promote multiple nitrations on the aromatic ring.[1] 2. Excessive nitrating agent: Using a large excess of the nitrating mixture can increase the likelihood of di-nitration. | 1. Maintain a low reaction temperature, ideally between 0-10°C, using an ice bath. Add the nitrating agent slowly and dropwise to control the exothermic reaction. 2. Use a stoichiometric or slight excess of the nitrating agent. |
| Dark-Colored Reaction Mixture or Product | Oxidation of the starting material or product: The isobutyl group can be susceptible to oxidation by nitric acid, especially at higher temperatures. | Maintain strict temperature control throughout the reaction. Ensure the starting material is pure and free of easily oxidizable impurities. |
| Difficulty in Isolating the Product | Product is soluble in the work-up solution: The product may remain dissolved if an inappropriate solvent is used during the extraction or precipitation step. | After quenching the reaction with ice water, ensure complete precipitation of the product. If necessary, use a suitable organic solvent for extraction, followed by evaporation of the solvent. |
Experimental Protocols & Data
General Experimental Protocol: Nitration of 1-bromo-4-isobutylbenzene
-
Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 10 mL) to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-4-isobutylbenzene (e.g., 0.1 mol) in a suitable solvent like dichloromethane or use it neat if it is a liquid. Cool the flask to 0°C in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 1-bromo-4-isobutylbenzene over a period of 30-60 minutes. Carefully monitor the internal temperature and maintain it between 0-5°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data on Synthesis Conditions
The following table summarizes reported reaction conditions for the synthesis of a structurally similar compound, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-tert-butylbenzene | Sulfuric acid, Nitric acid | 20 | 12 | 99 | [2] |
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-4-isobutyl-2-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-isobutyl-2-nitrobenzene.
Troubleshooting Guide
Users encountering issues during the Suzuki coupling of this compound can consult the following guide for potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient Oxidative Addition: The C-Br bond, although activated by the nitro group, may still present a kinetic barrier.[1][2] | Use a more electron-rich and bulky ligand such as SPhos, XPhos, or BrettPhos to facilitate the oxidative addition step.[3][4] Consider a pre-catalyst that readily forms the active Pd(0) species. |
| Catalyst Deactivation: The palladium catalyst may decompose or form inactive palladium black, especially at elevated temperatures.[5] | Ensure the reaction is performed under strictly anaerobic (inert gas) conditions. Use degassed solvents. Lowering the reaction temperature and screening different ligands can also improve catalyst stability. | |
| Protodeboronation: The boronic acid coupling partner can be sensitive to hydrolysis, especially under harsh basic conditions, leading to the formation of an arene byproduct.[4] | Use a milder base like K₃PO₄ or Cs₂CO₃.[6] Employing a boronic ester (e.g., pinacol ester) can increase stability.[5] Minimize the amount of water or use anhydrous conditions if compatible with the base and solvent system. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[5] | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Pre-catalyst: If the reduction to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling. | Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are optimal for the in situ reduction of the Pd(II) pre-catalyst. | |
| Dehalogenation of Starting Material | Hydride Source: The solvent (e.g., alcohols) or certain bases can act as a hydride source, leading to the reduction of the aryl bromide.[7] | Switch to an aprotic solvent such as dioxane, THF, or toluene. If a protic solvent is necessary, consider its potential role in this side reaction. |
| Reaction Conditions Too Harsh: High temperatures and strong bases can sometimes favor dehalogenation. | Attempt the reaction at a lower temperature and consider using a milder base.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
A1: For electron-deficient and potentially sterically hindered aryl bromides like this substrate, a robust catalytic system is required. Palladium(II) pre-catalysts combined with bulky, electron-rich phosphine ligands are generally recommended. For instance, Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or BrettPhos have shown high efficacy in similar couplings, particularly with nitroarenes.[3][4] The choice of ligand is crucial and may require screening to find the optimal one for your specific boronic acid partner.
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical for the transmetalation step.[6] For this substrate, inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective as they are strong enough to facilitate the reaction but can be milder than hydroxides, reducing the risk of side reactions like protodeboronation.[8] The solubility of the base in the chosen solvent system is also an important consideration.
Q3: What solvent system is recommended?
A3: A variety of solvents can be used for Suzuki couplings.[9] For substrates like this compound, polar aprotic solvents such as 1,4-dioxane or THF, often with a small amount of water, are common starting points. Toluene is also a viable option. A biphasic system (e.g., toluene/water) can be advantageous as it helps to dissolve the inorganic base and the organic reagents in separate phases.[9]
Q4: My reaction is sluggish. Should I increase the temperature?
A4: While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and an increase in side products. For nitro-substituted arenes, temperatures in the range of 80-130°C are often employed.[3] Before increasing the temperature, ensure that your catalyst system is optimal and that all reagents are pure and properly degassed. Sometimes, switching to a more active ligand is more effective than simply raising the temperature.
Q5: How do I properly set up and work up the reaction?
A5: Setup: All glassware should be oven-dried. The reaction should be assembled under an inert atmosphere (Argon or Nitrogen). The solvent must be degassed prior to use. The aryl bromide, boronic acid (or ester), base, and catalyst/ligand are added to the flask, which is then evacuated and backfilled with inert gas before the solvent is added via syringe. Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.[10] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography.[10]
Data Presentation
The following tables summarize hypothetical quantitative data from a series of optimization experiments for the Suzuki coupling of this compound with Phenylboronic Acid.
Table 1: Effect of Catalyst/Ligand System on Product Yield
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 35 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 48 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 85 |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 130 | 6 | 92 |
Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL).
Table 2: Effect of Different Bases on Product Yield
| Catalyst/Ligand | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/BrettPhos | Na₂CO₃ | Dioxane | 130 | 8 | 65 |
| Pd₂(dba)₃/BrettPhos | K₂CO₃ | Dioxane | 130 | 8 | 72 |
| Pd₂(dba)₃/BrettPhos | Cs₂CO₃ | Dioxane | 130 | 6 | 88 |
| Pd₂(dba)₃/BrettPhos | K₃PO₄ | Dioxane | 130 | 6 | 92 |
Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Catalyst (2 mol%), Ligand (4 mol%), Solvent (5 mL).
Experimental Protocols
Standard Protocol
This protocol represents a common starting point for the Suzuki coupling of an aryl bromide.
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To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (272 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
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Add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
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Place the flask in a preheated oil bath at 100°C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for this compound
This protocol is adapted from conditions found to be effective for electron-deficient nitroarenes.[3]
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To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and BrettPhos (21.4 mg, 0.04 mmol, 4 mol%).
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Add this compound (272 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
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Seal the tube, and evacuate and backfill with Argon three times.
-
Add 5 mL of degassed 1,4-dioxane via syringe.
-
Place the tube in a preheated oil bath at 130°C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, follow the workup and purification steps outlined in the standard protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-Bromo-4-isobutyl-2-nitrobenzene
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 1-Bromo-4-isobutyl-2-nitrobenzene via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves the compound well at elevated temperatures but poorly at room temperature.[1] For aromatic nitro compounds, alcohols such as methanol and ethanol are often good starting points.[2] A solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, can also be effective.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the crude product.[4] Using an excessive amount of solvent is a common reason for low or no crystal formation upon cooling.[5]
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: This issue, known as supersaturation, can be resolved by several methods.[4] First, try scratching the inside of the flask with a glass rod to create nucleation sites.[6] If that doesn't work, adding a small "seed" crystal of the pure compound can induce crystallization.[4] If neither of these methods is successful, you may have used too much solvent; in this case, you can evaporate some of the solvent and allow the solution to cool again.[5]
Q4: The recrystallized product appears oily. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution and add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature.[6] Slow cooling is also crucial to prevent oiling out.
Q5: What is a typical yield and purity for the recrystallization of this compound?
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate some of the solvent and cool again.[5] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[4][6] |
| Low yield of crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold.[5] | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration. 3. Always wash the crystals with a minimal amount of ice-cold solvent.[4] |
| Formation of an oil instead of crystals | The boiling point of the solvent is higher than the melting point of the solute. | Re-dissolve the oil in more solvent and allow it to cool more slowly. Consider using a lower-boiling solvent or a solvent mixture.[6] |
| Colored impurities in the final product | The impurities were not removed during the recrystallization process. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] |
| Crystals form too quickly | The solution is cooling too rapidly. | Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow down the cooling process.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each test tube at room temperature to assess solubility.
-
Heat the test tubes with insoluble or sparingly soluble compounds to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat the chosen solvent in a separate beaker.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude product.[8] Swirl the flask to aid dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Determine the melting point of the purified crystals to assess their purity.
-
Process Visualization
Experimental Workflow for Recrystallization
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. m.youtube.com [m.youtube.com]
Work-up procedure for Buchwald-Hartwig amination of 1-Bromo-4-isobutyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of the Buchwald-Hartwig amination of 1-Bromo-4-isobutyl-2-nitrobenzene.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | Monitor reaction progress closely using TLC or GC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature. | The electron-withdrawing nitro group can affect reaction kinetics, potentially requiring longer reaction times or more forcing conditions to achieve full conversion. |
| Catalyst Inactivation | Ensure rigorous exclusion of air and moisture by using an inert atmosphere (Argon or Nitrogen). Use freshly distilled and degassed solvents. Pre-catalysts can sometimes be more effective as they do not require an in-situ reduction of Pd(II) to Pd(0).[1] | The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and a stalled reaction. |
| Incorrect Base Selection | Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, leading to side reactions.[2][3] Consider using weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[1] | The nitro group can be sensitive to strong bases, leading to degradation of the starting material or product. Weaker bases can mitigate these side reactions. |
| Ligand Incompatibility | The choice of phosphine ligand is critical. For electron-deficient aryl halides like the substrate , sterically hindered biarylphosphine ligands are often effective.[1] | The ligand plays a key role in the stability and activity of the palladium catalyst. An appropriate ligand is necessary to facilitate the catalytic cycle efficiently. |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrodehalogenation | Minimize excess base and ensure the reaction is not overheated. The choice of ligand and catalyst system can also influence the extent of this side reaction.[4] | A common side reaction in Buchwald-Hartwig amination is the replacement of the bromine atom with a hydrogen atom, leading to 1-isobutyl-3-nitrobenzene as a byproduct. |
| Diarylation | Using a slight excess of the amine coupling partner can sometimes suppress the formation of diarylated products. | This side reaction occurs when the aminated product reacts further with the aryl bromide. |
| Formation of Colored Impurities | During work-up, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove some colored impurities. For persistent color, treatment with activated carbon during the purification step can be effective.[5] | The nitro group can lead to the formation of colored byproducts, especially under heating. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Rationale |
| Emulsion during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective. | The presence of polar functional groups and residual base can lead to the formation of stable emulsions during aqueous work-up. |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography by testing various solvent mixtures (e.g., hexanes/ethyl acetate) with TLC. A less polar solvent system may improve separation.[5] If silica gel is not effective, consider using a different stationary phase like alumina. | The polarity of the desired product and impurities can be very similar, making chromatographic separation challenging. |
| Product is an Oil and Fails to Crystallize | Ensure high purity of the product through careful chromatography. If the product is pure but remains an oil, attempt co-distillation with a high-boiling solvent under reduced pressure to remove residual solvents. Seeding with a previously obtained crystal can induce crystallization. | Impurities can inhibit crystallization. Even small amounts of residual solvent can keep the product as an oil. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the Buchwald-Hartwig amination of this compound?
A1: A typical work-up procedure involves cooling the reaction mixture to room temperature, diluting it with a suitable organic solvent like ethyl acetate, and then washing with water and brine.[6][7] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, usually by flash column chromatography.
Q2: How do I choose the right solvent for the work-up and extraction?
A2: Ethyl acetate is a commonly used solvent for extraction as it is a good solvent for many organic compounds and is immiscible with water.[6][7] Other options include dichloromethane or diethyl ether. The choice of solvent can impact the efficiency of the extraction and the ease of removing it later.
Q3: My purified product has a persistent yellow or brown color. What can I do?
A3: A persistent color can be due to residual palladium catalyst or colored impurities derived from the nitro group.[5] After the initial work-up, you can try washing the organic layer with an aqueous solution of a mild chelating agent like thiourea to remove residual palladium. If the color persists after chromatography, dissolving the product in a solvent and treating it with activated carbon can help adsorb the colored impurities.[5]
Q4: Can I use a stronger base to speed up the reaction?
A4: While stronger bases can sometimes increase the reaction rate, they may be incompatible with the nitro group present in this compound.[2][3] Strong bases like NaOtBu can lead to side reactions and decomposition of the starting material or product. It is often better to use a weaker base like Cs₂CO₃ or K₃PO₄ and potentially a slightly higher reaction temperature.[1]
Experimental Protocols
Standard Work-up and Purification Protocol
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction vessel to room temperature in a water bath.
-
Dilution: Dilute the reaction mixture with ethyl acetate (typically 10-20 times the volume of the reaction solvent).
-
Filtration (Optional): If solid inorganic salts are present in a large amount, filter the mixture through a pad of Celite®. Wash the filter cake with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the bulk of the inorganic salts and water-soluble impurities. If an emulsion forms, add brine to help break it.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[6][7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude product beforehand.
Visualizations
Caption: Experimental workflow for the work-up and purification of the amination product.
Caption: Decision tree for troubleshooting low product yield in the amination reaction.
References
Validation & Comparative
Comparative ¹H NMR Analysis: 1-Bromo-4-isobutyl-2-nitrobenzene and Structural Analogs
This guide provides a detailed ¹H NMR analysis of 1-Bromo-4-isobutyl-2-nitrobenzene, a polysubstituted aromatic compound relevant in organic synthesis. Due to the absence of publicly available experimental spectra for this specific molecule, this report presents a predicted spectroscopic profile based on established principles of substituent effects in NMR spectroscopy. For comparative purposes, this guide includes experimental data for structurally related compounds to support the predicted values and offer a broader analytical context for researchers.
Predicted and Experimental ¹H NMR Data Comparison
The chemical shifts and coupling patterns in substituted benzene rings are influenced by the electronic nature of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield. Conversely, alkyl groups like isobutyl are weakly electron-donating, causing minor shielding. Halogens, such as bromine, have a more complex effect due to the interplay of electronegativity (deshielding) and lone pair delocalization (shielding).
The following table summarizes the predicted ¹H NMR data for this compound and compares it with experimental data for key structural analogs.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.05 | d | ~2.2 |
| (Predicted) | H-5 | ~7.60 | dd | ~8.4, 2.2 |
| H-6 | ~7.45 | d | ~8.4 | |
| -CH₂- | ~2.60 | d | ~7.2 | |
| -CH- | ~1.90 | m | - | |
| -CH₃ (x2) | ~0.95 | d | ~6.7 | |
| 1-Bromo-2-nitrobenzene [1] | H-3, H-6 | 7.87 - 7.70 | m | - |
| (in CDCl₃) | H-4, H-5 | 7.53 - 7.37 | m | - |
| 1-Bromo-4-nitrobenzene [2] | H-2, H-6 (A) | 8.10 | d | 9.1 |
| (in CDCl₃) | H-3, H-5 (B) | 7.69 | d | 9.1 |
| 1-Bromo-4-butylbenzene | H-2, H-6 | 7.39 | d | 8.4 |
| (in CDCl₃, Predicted) | H-3, H-5 | 7.05 | d | 8.4 |
| -CH₂- (α) | 2.55 | t | 7.7 | |
| -CH₂- (β) | 1.55 | m | - | |
| -CH₂- (γ) | 1.33 | m | - | |
| -CH₃ | 0.91 | t | 7.3 |
Note: Predicted values for this compound are estimated based on substituent additivity rules and comparison with analogs. Experimental conditions such as solvent and spectrometer frequency can cause variations in observed shifts.
Structural Analysis and Signal Assignment
The predicted ¹H NMR spectrum of this compound is characterized by distinct regions for aromatic and aliphatic protons.
-
Aromatic Region (δ 7.4-8.1 ppm): Three protons are present on the aromatic ring. The proton at the H-3 position, situated between the electron-withdrawing nitro group and the bromine atom, is expected to be the most deshielded, appearing as a doublet due to coupling with H-5. The H-5 proton will appear as a doublet of doublets, coupling with both H-3 (meta-coupling) and H-6 (ortho-coupling). The H-6 proton, ortho to the bromine, will be a doublet from coupling with H-5.
-
Aliphatic Region (δ 0.9-2.7 ppm): The isobutyl group gives rise to three signals. The two methyl groups are equivalent and appear as a doublet. The methine (-CH-) proton will be a multiplet, and the methylene (-CH₂-) protons, adjacent to the aromatic ring, will appear as a doublet.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H NMR spectra for compounds similar to this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[1]
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquire the spectrum using a standard proton pulse sequence. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase-correct the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Visualization of Structure and Coupling
The following diagrams illustrate the molecular structure and the key proton-proton interactions that determine the splitting patterns in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with key aromatic protons highlighted.
Caption: Predicted spin-spin coupling interactions for the aromatic protons.
References
A Comparative Guide to the 13C NMR Spectrum of 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-isobutyl-2-nitrobenzene with experimental data from structurally analogous compounds. Due to the absence of a publicly available experimental spectrum for the target compound, this guide employs established principles of 13C NMR spectroscopy, specifically the additivity of substituent chemical shifts, to predict its spectral characteristics. This approach offers a valuable reference for researchers in identifying and characterizing this molecule.
Predicted and Experimental 13C NMR Data Comparison
The 13C NMR chemical shifts for this compound have been predicted based on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of benzene (128.5 ppm) was used as the base value, and the SCS effects for bromo, nitro, and isobutyl groups were applied to estimate the chemical shifts of the aromatic carbons. The predictions for the isobutyl group carbons are based on the experimental data for isobutylbenzene.
For comparative analysis, experimental 13C NMR data for isobutylbenzene, 1-bromo-2-nitrobenzene, and 1-bromo-4-nitrobenzene are presented alongside the predicted values for the target compound. This comparison allows for an assessment of the influence of each substituent on the carbon environment of the benzene ring.
| Carbon Position | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Isobutylbenzene[1] | Experimental Chemical Shift (ppm) for 1-Bromo-2-nitrobenzene[2] | Experimental Chemical Shift (ppm) for 1-Bromo-4-nitrobenzene[3][4][5] |
| Aromatic Carbons | ||||
| C1 (-Br) | ~117.8 | - | - | - |
| C2 (-NO2) | ~150.3 | - | - | - |
| C3 | ~129.5 | - | - | - |
| C4 (-isobutyl) | ~152.0 | 141.8 | - | - |
| C5 | ~125.5 | 129.4 (ortho) | - | - |
| C6 | ~135.2 | 126.0 (para) | - | - |
| Isobutyl Carbons | ||||
| -CH2- | ~45.8 | 45.8 | - | - |
| -CH- | ~30.5 | 30.5 | - | - |
| -CH3 (x2) | ~22.7 | 22.7 | - | - |
Note: The predicted values are estimations and may deviate from experimental values due to the complex interplay of substituent effects in a polysubstituted benzene ring.
Standard Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of a 13C NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid spectral interference from impurities.
-
Sample Quantity: Dissolve approximately 20-50 mg of the compound in a suitable deuterated solvent.
-
Solvent Selection: A common and effective solvent is deuterated chloroform (CDCl3). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in the NMR tube. Gently agitate or sonicate the tube to ensure complete dissolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for protons) is recommended for better signal dispersion and resolution.
-
Nucleus: Observe the 13C nucleus.
-
Temperature: Conduct the experiment at a constant temperature, typically room temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Predicted 13C NMR Chemical Shifts of this compound
The following diagram illustrates the chemical structure of this compound with each carbon atom labeled with its predicted 13C NMR chemical shift.
Caption: Predicted 13C NMR chemical shifts for this compound.
References
- 1. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum [chemicalbook.com]
- 3. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]
- 4. irjet.net [irjet.net]
- 5. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Bromo-4-isobutyl-2-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-Bromo-4-isobutyl-2-nitrobenzene and its structural isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for optimizing synthetic routes and designing novel molecules in pharmaceutical and materials science research. This document outlines the key electronic and steric factors governing their reactivity, presents a comparative analysis based on established principles and data from analogous compounds, and provides a detailed experimental protocol for assessing their reactivity.
Principles of Reactivity in Bromonitrobenzene Isomers
The reactivity of substituted bromonitrobenzenes in SNAr reactions is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The nitro group (-NO2) is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced when the nitro group is positioned ortho or para to the bromine atom (the leaving group). In these positions, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] When the nitro group is in the meta position relative to the bromine, this resonance stabilization is not possible, and the activation is significantly weaker, relying only on the inductive effect.[1]
Steric Effects: The bulky isobutyl group introduces steric hindrance, which can impede the approach of a nucleophile to the reaction center (the carbon atom bonded to the bromine). This steric hindrance is most significant when the isobutyl group is ortho to the site of nucleophilic attack.
Comparative Reactivity Analysis
| Isomer | Structure | Nitro Group Position (relative to Br) | Isobutyl Group Position (relative to Br) | Predicted Relative Reactivity | Rationale |
| 4-Bromo-1-isobutyl-2-nitrobenzene | ![]() | ortho | meta | High | The nitro group is in the activating ortho position, providing strong resonance stabilization to the Meisenheimer complex. The isobutyl group is in the meta position, exerting minimal steric hindrance on the approaching nucleophile. |
| This compound | ![]() | ortho | para | Moderate | The nitro group is in the activating ortho position. However, the bulky isobutyl group is also ortho to the reaction site, creating significant steric hindrance that slows the rate of nucleophilic attack. |
| 2-Bromo-1-isobutyl-4-nitrobenzene | ![]() | para | ortho | Moderate to Low | The nitro group is in the activating para position, which provides good resonance stabilization. However, the isobutyl group is ortho to the bromine, leading to considerable steric hindrance. |
| 4-Bromo-2-isobutyl-1-nitrobenzene | ![]() | meta | ortho | Very Low | The nitro group is in the deactivating meta position, offering only weak inductive stabilization. Additionally, the isobutyl group is ortho to the bromine, causing steric hindrance. |
| 1-Bromo-2-isobutyl-4-nitrobenzene | ![]() | meta | ortho | Very Low | Similar to the previous isomer, the nitro group is in the meta position, and the isobutyl group is ortho to the bromine, resulting in low reactivity. |
Note: The structures are illustrative and require a proper chemical drawing tool for accurate representation. The predicted relative reactivity is a qualitative assessment based on established chemical principles.
Experimental Protocols
The following is a general experimental protocol for the synthesis of an ether via a nucleophilic aromatic substitution reaction between a bromo-isobutyl-nitrobenzene isomer and an alkoxide. This protocol can be adapted for kinetic studies by monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Synthesis of an Alkoxy-isobutyl-nitrobenzene Derivative
Materials:
-
Bromo-isobutyl-nitrobenzene isomer (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sodium alkoxide and anhydrous solvent.
-
Stir the mixture until the alkoxide is fully dissolved.
-
Add the bromo-isobutyl-nitrobenzene isomer to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature and quench with the saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkoxy-isobutyl-nitrobenzene.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the decision-making process for predicting the relative reactivity of the bromo-isobutyl-nitrobenzene isomers in SNAr reactions.
Caption: Logical workflow for predicting the reactivity of bromo-isobutyl-nitrobenzene isomers.
References
A Comparative Guide to Purity Analysis of 1-Bromo-4-isobutyl-2-nitrobenzene
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 1-Bromo-4-isobutyl-2-nitrobenzene, a key intermediate in various synthetic pathways. We will explore a robust HPLC method, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to support your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities that may arise during synthesis.
A suitable HPLC method for this compound would typically employ a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, and UV detection around 254 nm, a wavelength at which nitroaromatic compounds exhibit strong absorbance.[1][2]
Comparison of Analytical Methods
While HPLC is often the method of choice, other techniques can also be employed for purity assessment. The following table compares HPLC with Gas Chromatography (GC) and Spectroscopic methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (UV-Vis, FT-IR) |
| Applicability | Non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds.[3] | Provides information on functional groups and electronic transitions.[4] |
| Selectivity | High, especially for complex mixtures.[3] | High, particularly for volatile impurities and residual solvents.[3] | Moderate; often used for identity and concentration, less for impurity separation.[5] |
| Sensitivity | High (ng to pg levels). | Very High (pg to fg levels). | Lower sensitivity compared to chromatographic methods.[4] |
| Quantification | Excellent, highly accurate and precise. | Excellent for volatile analytes. | Good for quantitative analysis of the main component. |
| Typical Precision (%RSD) | < 1-2% | < 1-2% | Variable, depends on the specific technique. |
| Common Issues | Peak tailing, shifting retention times, ghost peaks.[6] | Column bleed, peak tailing, poor resolution. | Overlapping spectra, matrix interference.[5] |
Experimental Workflow
The general workflow for the purity analysis of this compound using HPLC is outlined below.
Caption: General workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required for specific samples or instrumentation.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound reference standard and sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After data acquisition, integrate the peaks in the chromatogram.
5. Calculation of Purity
The purity of the sample can be calculated based on the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a calibration curve can be generated using multiple concentrations of the reference standard.
Alternative Analytical Techniques
Gas Chromatography (GC)
GC is a powerful technique for purity assessment, particularly for volatile and semi-volatile compounds.[3] For this compound, GC can be used to detect volatile impurities, residual solvents, or related substances that are amenable to vaporization without decomposition. A typical GC method would involve a non-polar capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Spectroscopic Methods
-
UV-Visible Spectroscopy: This technique is useful for quantitative analysis and can provide an initial assessment of purity by comparing the absorbance spectrum of the sample to that of a reference standard.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and can be used to confirm the identity of the compound and detect impurities with different functional groups.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used to identify and quantify impurities, often without the need for a reference standard for the impurity itself.[3]
By selecting the appropriate analytical technique and carefully validating the method, researchers can ensure the quality and purity of this compound for its intended application in research and development.
References
- 1. waters.com [waters.com]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijrar.org [ijrar.org]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of 1-Bromo-4-alkyl-2-nitrobenzene Derivatives
In the landscape of pharmaceutical and materials science, the precise understanding of molecular architecture is paramount. X-ray crystallography stands as a definitive technique for elucidating the three-dimensional structure of crystalline solids at an atomic level. This guide provides a comparative analysis of the crystallographic data for 1-bromo-4-alkyl-2-nitrobenzene derivatives, with a focus on how the nature of the alkyl substituent at the 4-position influences crystal packing and molecular conformation. While crystallographic data for 1-bromo-4-isobutyl-2-nitrobenzene is not publicly available, a detailed examination of the closely related 1-bromo-4-methyl-2-nitrobenzene provides a foundational reference. This guide will compare its structure with that of 1-bromo-4-nitrobenzene to highlight the impact of the alkyl group.
Comparison of Crystallographic Data
The introduction of an alkyl substituent at the 4-position of the 1-bromo-2-nitrobenzene scaffold can significantly influence the intermolecular interactions and, consequently, the crystal lattice parameters. Below is a comparison of the crystallographic data for 1-bromo-4-methyl-2-nitrobenzene and the parent compound, 1-bromo-4-nitrobenzene.
| Parameter | 1-Bromo-4-methyl-2-nitrobenzene[1][2] | 1-Bromo-4-nitrobenzene[3] |
| Chemical Formula | C₇H₆BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 216.04 g/mol | 202.01 g/mol |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 13.016(5) | 6.3676(6) |
| b (Å) | 14.617(5) | 7.3635(7) |
| c (Å) | 4.037(5) | 7.6798(7) |
| α (°) | 90 | 65.554(9) |
| β (°) | 90 | 87.705(8) |
| γ (°) | 90 | 88.884(8) |
| Volume (ų) | 768.1(10) | 327.54(5) |
| Z | 4 | 2 |
| Temperature (K) | 181 | 100 |
| Dihedral Angle (Nitro Group vs. Phenyl Ring) | 14.9(11)°[1] | Essentially coplanar[3] |
Experimental Protocols
The determination of crystal structures involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
Synthesis of 1-Bromo-4-alkyl-2-nitrobenzene Derivatives: These compounds are typically synthesized via electrophilic nitration of the corresponding 1-bromo-4-alkylbenzene. A common procedure involves the slow addition of the brominated precursor to a mixture of concentrated nitric and sulfuric acids.[4] The ortho and para isomers are then separated, often by recrystallization, taking advantage of their differing solubilities. For instance, the para product, 1-bromo-4-nitrobenzene, is generally less soluble and crystallizes out from ethanol, leaving the more soluble ortho isomer in solution.[4] Synthesis routes for 1-bromo-4-tert-butyl-2-nitrobenzene from 1-bromo-4-tert-butylbenzene have also been reported.[5]
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution or by slow cooling. For 1-bromo-4-methyl-2-nitrobenzene, needle-like crystals were grown by slowly cooling the compound from room temperature to 0°C.[1]
X-ray Data Collection and Structure Refinement
High-quality single crystals are mounted on a diffractometer. X-ray diffraction data for 1-bromo-4-methyl-2-nitrobenzene was collected on an Oxford Diffraction CCD area-detector diffractometer using Mo Kα radiation.[1][2] The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².
Visualizing the Workflow
The process of X-ray crystallography, from sample preparation to final structure validation, can be visualized as a sequential workflow.
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves understanding the relationships between different structural parameters and the overall molecular conformation and packing.
References
A Spectroscopic Guide to 1-Bromo-4-isobutyl-2-nitrobenzene and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-Bromo-4-isobutyl-2-nitrobenzene and its precursors, isobutylbenzene and 4-isobutylnitrobenzene. The information presented herein is intended to support research and development activities by offering a comprehensive overview of the synthesis and characterization of these compounds. This guide includes key experimental data, detailed protocols, and visual representations of the synthetic and analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors is based on experimental findings, while the data for the final product is predicted based on established spectroscopic principles and comparison with analogous compounds, due to the limited availability of experimental spectra in the public domain.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Isobutylbenzene | 7.30 - 7.10 | m | 5H | Ar-H |
| 2.45 | d | 2H | Ar-CH₂- | |
| 1.88 | m | 1H | -CH(CH₃)₂ | |
| 0.90 | d | 6H | -CH(CH₃)₂ | |
| 4-Isobutylnitrobenzene | 8.15 | d | 2H | Ar-H (ortho to NO₂) |
| 7.35 | d | 2H | Ar-H (meta to NO₂) | |
| 2.55 | d | 2H | Ar-CH₂- | |
| 1.90 | m | 1H | -CH(CH₃)₂ | |
| 0.92 | d | 6H | -CH(CH₃)₂ | |
| This compound (Predicted) | 7.90 | d | 1H | H-3 |
| 7.60 | dd | 1H | H-5 | |
| 7.40 | d | 1H | H-6 | |
| 2.60 | d | 2H | Ar-CH₂- | |
| 1.95 | m | 1H | -CH(CH₃)₂ | |
| 0.95 | d | 6H | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| Isobutylbenzene | 141.9, 129.4, 128.4, 125.9 | Aromatic C |
| 45.3, 30.2, 22.4 | Isobutyl C | |
| 4-Isobutylnitrobenzene | 148.5, 146.8, 129.5, 123.8 | Aromatic C |
| 44.8, 30.1, 22.3 | Isobutyl C | |
| This compound (Predicted) | ~150 (C-NO₂), ~145 (C-isobutyl), ~135 (C-H), ~132 (C-H), ~128 (C-H), ~118 (C-Br) | Aromatic C |
| ~45, ~30, ~22 | Isobutyl C |
Table 3: IR Spectroscopic Data (Predicted for this compound)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Isobutylbenzene | 3100-3000, 2950-2850, 1600, 1495, 1450, 740, 700 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H bend, C-H bend, C-H oop |
| 4-Isobutylnitrobenzene | 3100-3000, 2960-2870, 1595, 1520, 1345, 850 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-O (asymmetric stretch), N-O (symmetric stretch), C-H oop |
| This compound (Predicted) | 3100-3000, 2960-2870, 1600, 1530, 1350, 830, ~600 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), N-O (asymmetric stretch), N-O (symmetric stretch), C-H oop, C-Br stretch |
Table 4: Mass Spectrometry Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isobutylbenzene | 134 | 91 (loss of C₃H₇) |
| 4-Isobutylnitrobenzene | 179 | 133 (loss of NO₂), 91 (loss of C₃H₇ and NO₂) |
| This compound (Predicted) | 257/259 (M/M+2, due to ⁷⁹Br/⁸¹Br isotopes) | 211/213 (loss of NO₂), 132 (loss of Br and NO₂), 91 (tropylium ion) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from isobutylbenzene.
Step 1: Nitration of Isobutylbenzene to 4-Isobutylnitrobenzene
-
In a round-bottom flask cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring.
-
To this nitrating mixture, add 0.1 mol of isobutylbenzene dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-isobutylnitrobenzene.
Step 2: Bromination of 4-Isobutylnitrobenzene
-
Dissolve 0.05 mol of 4-isobutylnitrobenzene in 50 mL of a suitable solvent like chloroform or acetic acid in a three-necked flask equipped with a dropping funnel and a condenser.
-
Add a catalytic amount of iron filings or iron(III) bromide.
-
From the dropping funnel, add 0.055 mol of bromine dissolved in the same solvent dropwise.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours, or until the bromine color disappears.
-
After cooling, wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically used with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC-MS Conditions:
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Conditions: Scan in the m/z range of 50-500.
-
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathway for this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
Reactivity Face-Off: 1-Bromo-4-isobutyl-2-nitrobenzene vs. 1-chloro-4-isobutyl-2-nitrobenzene in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount to the efficiency and success of a reaction. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides, 1-Bromo-4-isobutyl-2-nitrobenzene and 1-chloro-4-isobutyl-2-nitrobenzene, with a focus on their susceptibility to nucleophilic aromatic substitution (SNA r). This comparison is supported by established principles of physical organic chemistry and analogous experimental data.
Executive Summary
The reactivity of aryl halides in SNAr reactions is primarily governed by the nature of the leaving group and the electronic effects of the substituents on the aromatic ring. Both this compound and 1-chloro-4-isobutyl-2-nitrobenzene are activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group positioned ortho to the halogen. This positioning is crucial for the stabilization of the key intermediate, the Meisenheimer complex.
Based on the "element effect" observed in many SNAr reactions, 1-chloro-4-isobutyl-2-nitrobenzene is generally expected to be slightly more reactive than this compound . This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon atom attached to the halogen, thereby accelerating the rate-determining nucleophilic attack. While bromide is a better leaving group in terms of bond strength with carbon, the departure of the leaving group is not the rate-determining step in this reaction mechanism.
Theoretical Framework: The SNAr Mechanism
Nucleophilic aromatic substitution reactions of activated aryl halides proceed through a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1][3] The electron-withdrawing nitro group at the ortho position plays a critical role in stabilizing this intermediate by delocalizing the negative charge.[1][4]
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion. This step is generally fast.
The isobutyl group at the para position is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. However, the activating effect of the ortho-nitro group is dominant.
Comparative Reactivity Analysis
The primary difference in reactivity between the two subject compounds stems from the nature of the halogen substituent. In the context of SNAr reactions, the "element effect" often shows an inverted trend for halide reactivity (F > Cl ≈ Br > I) compared to SN2 reactions.[5][6] This is because the electronegativity of the halogen, which influences the rate of the initial nucleophilic attack, is more significant than its ability to act as a leaving group.
-
Electronegativity: Chlorine is more electronegative than bromine. This increased electronegativity withdraws electron density from the ipso-carbon (the carbon attached to the halogen) more effectively, making it more electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex, which is the rate-determining step.[7]
-
Leaving Group Ability: Bromide is generally a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond. However, since the departure of the halide is not the rate-determining step, this factor has a less pronounced effect on the overall reaction rate.
Therefore, for SNAr reactions, the chloro-derivative is predicted to react faster than the bromo-derivative.
Experimental Data Comparison (Analogous Systems)
| Reactant Pair (Nucleophile: Piperidine) | Relative Rate Constant (krel) | Reference System |
| 2,4-Dinitrochlorobenzene | ~1 | [5] |
| 2,4-Dinitrobromobenzene | ~1 | [5] |
Note: In many studies with strongly activated systems like dinitrohalobenzenes, the difference in reactivity between chloro and bromo derivatives is often small. However, the general principle of electronegativity driving the rate of attack remains.
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a representative experiment to compare the reactivity of this compound and 1-chloro-4-isobutyl-2-nitrobenzene with piperidine as the nucleophile.
Materials:
-
This compound
-
1-chloro-4-isobutyl-2-nitrobenzene
-
Piperidine
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 1.0 mmol of the respective aryl halide (this compound or 1-chloro-4-isobutyl-2-nitrobenzene) in 10 mL of anhydrous DMF.
-
Internal Standard: Add 0.5 mmol of the internal standard to each flask.
-
Reactant Addition: Add 1.2 mmol of piperidine to each flask.
-
Reaction Monitoring: Heat the reactions to 80°C. At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching and Workup: Quench each aliquot by adding it to a vial containing 1 mL of dichloromethane and 1 mL of saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS to determine the disappearance of the starting material and the formation of the product, N-(4-isobutyl-2-nitrophenyl)piperidine, relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the two compounds in an SNAr reaction.
Caption: Logical flow of factors determining the relative reactivity in SNAr.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle differences in reactivity between similar starting materials is crucial for optimizing reaction conditions and improving yields. While both this compound and 1-chloro-4-isobutyl-2-nitrobenzene are suitable substrates for nucleophilic aromatic substitution, the chloro-derivative is anticipated to exhibit slightly higher reactivity due to the greater electronegativity of chlorine, which facilitates the rate-determining nucleophilic attack. This theoretical prediction, grounded in the principles of the SNAr mechanism, provides a valuable guideline for selecting the optimal reagent for a given synthetic transformation. Experimental verification using the provided protocol is recommended to confirm these relative reactivities under specific laboratory conditions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. askfilo.com [askfilo.com]
- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Biological activity of compounds derived from 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds structurally related to 1-Bromo-4-isobutyl-2-nitrobenzene. Due to a lack of publicly available data on derivatives of this specific molecule, this report focuses on the biological activities of N-substituted and bromo-substituted nitroaniline and nitrobenzene derivatives. These compounds share key structural motifs with the target molecule—namely, a nitro-substituted benzene ring and a halogen substituent—which are crucial for their biological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1] The presence of a nitro group is often essential for their mechanism of action, which can involve bioreductive activation under the hypoxic conditions frequently found in solid tumors and anaerobic microbial environments.[1][2] The substitution pattern on the aromatic ring, including the presence of halogens like bromine, can significantly modulate the potency and selectivity of these compounds.[3][4] This guide summarizes the available quantitative data on the anticancer and antimicrobial activities of relevant bromo-nitroaromatic derivatives, details the experimental protocols used to generate this data, and visualizes the underlying mechanisms of action.
Data Presentation
The following tables summarize the quantitative biological activity data for a selection of substituted nitroaniline and nitrobenzene derivatives. These compounds serve as illustrative examples of the potential activities of derivatives of this compound.
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives
The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate greater potency.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 | [1] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 | [1] |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [1][5] |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 | [1] |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 | [1] |
Table 2: Antimicrobial Activity of Selected Bromo- and Nitro-Substituted Aromatic Compounds
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-chloro-8-nitroflavone | E. faecalis | - (OD < 0.4 at 0.1%) | [3] |
| 6-bromo-8-nitroflavone | E. faecalis | - (OD < 0.4 at 0.1%) | [3] |
| Benzonaptho-substituted benzimidazolo benzothiophene | - | 10-20 | [6] |
| Tolyl-substituted benzimidazolo benzothiophene | - | 10-20 | [6] |
| 4-F-nitrostyrene derivative | - | - | [7] |
| 3,4-dimethoxy-β-nitrostyrene derivative | Candida albicans | - | [8] |
Mandatory Visualization
Experimental Workflow for Cytotoxicity and Antimicrobial Susceptibility Testing
Caption: Workflow for determining cytotoxicity (MTT assay) and antimicrobial susceptibility (MIC).
Proposed Signaling Pathway for Nitroaromatic Compound-Induced Cytotoxicity
Caption: Proposed mechanism of nitroaromatic compound-induced apoptosis via bioreductive activation.
Experimental Protocols
Synthesis of N-Substituted 2-Nitroaniline Derivatives (General Protocol)
This protocol provides a general method for the synthesis of N-substituted 2-nitroaniline derivatives, which can be adapted for the synthesis of analogs of this compound.
Materials:
-
2-Nitrochlorobenzene (or a suitable bromo-isobutyl-nitrobenzene precursor)
-
Substituted aniline
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of the nitroaromatic precursor (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is prepared.[1]
-
The reaction mixture is heated to 120°C for 8-12 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography.[1]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[1]
-
The resulting precipitate is collected by filtration, washed with water, and dried.[1]
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]
Cytotoxicity Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[2]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HCT116)
-
Culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.[2]
-
The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
After the incubation period, 10 µL of the MTT labeling reagent is added to each well to a final concentration of 0.5 mg/mL.[2]
-
The plate is incubated for 4 hours in a humidified atmosphere.[2]
-
100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.[2]
-
The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.[2]
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[1]
Antimicrobial Susceptibility Testing using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
0.5 McFarland standard
Procedure:
-
A two-fold serial dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.[6]
-
A standardized inoculum of the test microorganism is prepared by suspending colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth and inoculum without the compound) and a negative control (broth only) are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours for bacteria.[1]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth (turbidity) of the microorganism.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Separation of Bromo-isobutyl-nitrobenzene Isomers: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and professionals in drug development, achieving precise separation of ortho and para isomers of bromo-isobutyl-nitrobenzene is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. This guide provides a comprehensive comparison of leading chromatographic techniques for this challenging separation, supported by experimental data from analogous compounds and detailed methodologies.
The subtle structural differences between ortho and para isomers of bromo-isobutyl-nitrobenzene necessitate high-resolution chromatographic techniques to achieve baseline separation. The choice of method is dictated by factors such as the volatility and thermal stability of the isomers, the required analytical sensitivity, and the desired throughput. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) as primary tools for this purpose.
Comparative Analysis of Chromatographic Methods
The selection of an optimal chromatographic method hinges on a careful consideration of the physicochemical properties of the bromo-isobutyl-nitrobenzene isomers. While HPLC is a versatile technique suitable for a wide range of compounds, GC is often preferred for volatile and thermally stable molecules, potentially offering faster analysis times. SFC emerges as a powerful alternative, particularly for positional isomers, offering unique selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases. | Separation of volatile compounds in a gaseous mobile phase based on boiling points and interactions with the stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both gas and liquid. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable isomers. | Effective for a wide range of compounds, including positional isomers and chiral separations.[1][2] |
| Typical Stationary Phases | Reversed-phase (C18, C8), Phenyl, Pentafluorophenyl (PFP), Pyrenylethyl (PYE) for enhanced π-π interactions.[3][4] | Polysiloxane-based phases (e.g., DB-5, HP-5MS), liquid crystalline stationary phases for enhanced selectivity of positional isomers.[5] | Chiral stationary phases (e.g., quinine- and quinidine-derived), Diol, 2-PIC.[1][6] |
| Typical Mobile Phases | Acetonitrile/water, Methanol/water gradients. Methanol is often preferred to enhance π-π interactions.[3][4] | Inert carrier gases (Helium, Nitrogen).[7] | Supercritical CO2 with co-solvents (e.g., Methanol).[1] |
| Resolution | Good to excellent, highly dependent on stationary phase selection and mobile phase optimization. Specialized phases can offer high selectivity for isomers. | Excellent for volatile isomers, with capillary columns providing high efficiency.[7] | Can provide rapid and efficient separation of positional isomers, often without derivatization.[6] |
| Analysis Time | Typically longer than GC for comparable resolutions. | Generally faster for volatile compounds.[7] | Often faster than HPLC. |
| Detection | UV-Vis (strong absorbance for nitroaromatics), Mass Spectrometry (LC-MS).[8] | Mass Spectrometry (GC-MS) for definitive identification, Flame Ionization Detector (FID).[7] | UV-Vis, Mass Spectrometry (SFC-MS). |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are representative methodologies for HPLC and GC based on the analysis of similar substituted nitrobenzene compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method leveraging π-π interactions for the separation of ortho and para bromo-isobutyl-nitrobenzene isomers.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase column with phenyl-based chemistry (e.g., Phenyl-Hexyl or Pentafluorophenyl column, 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade methanol, acetonitrile, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as HPLC-grade water and Mobile Phase B as HPLC-grade methanol. Methanol is often chosen over acetonitrile to promote π-π interactions with the stationary phase.[3][4]
-
Standard Solution Preparation: Accurately weigh and dissolve the bromo-isobutyl-nitrobenzene isomer mixture in methanol to prepare a stock solution. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution starting from 50:50 Methanol:Water, ramping to 90:10 Methanol:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the peaks corresponding to the ortho and para isomers based on their retention times. Quantify the isomers by constructing a calibration curve from the peak areas of the working standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the baseline separation of volatile bromo-isobutyl-nitrobenzene isomers.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Sample vials with septa.
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. A temperature gradient is crucial for separating isomers with close boiling points.[7]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-400 amu.
-
-
Data Analysis: Identify the isomer peaks based on their retention times and mass spectra. The mass spectrometer provides a high degree of confidence in peak identification.[7]
Visualizing the Workflow and Separation Factors
To further clarify the experimental process and the key factors influencing the separation, the following diagrams are provided.
Caption: Experimental workflow for the chromatographic separation of bromo-isobutyl-nitrobenzene isomers.
Caption: Key factors influencing the chromatographic separation of positional isomers.
References
A Comparative Study of Catalysts for Cross-Coupling Reactions with 1-Bromo-4-isobutyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium-based catalyst systems for cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 1-Bromo-4-isobutyl-2-nitrobenzene. The presence of a nitro group ortho to the bromine atom and a bulky isobutyl group para to the bromine presents unique challenges for catalyst selection and optimization. This document summarizes key performance data from analogous systems, provides detailed experimental protocols for representative reactions, and offers a logical workflow for catalyst selection.
Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalysts in key cross-coupling reactions with substrates structurally similar to this compound. The data, gathered from various scientific sources, highlights the impact of ligands, bases, and reaction conditions on yield and efficiency. Due to the limited availability of data on the exact target substrate, information from electronically and sterically similar aryl bromides, such as 1-bromo-4-nitrobenzene and other substituted nitrobenzenes, is used for comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For electron-deficient substrates like this compound, the choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is crucial to facilitate the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Pd(OAc)₂ | PCy₃ | K₃PO₄·H₂O | - | - | 0.17 | up to 96 | Aryl bromides with electron-withdrawing groups[1] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | High | 1-Bromo-3-butoxy-5-nitrobenzene[2] |
| Pd/SPhos | SPhos | K₂CO₃ | Water/Acetonitrile | - | - | High | 5-Bromoindole[1] |
| GO@NHC-Pd | - | - | - | - | - | 98 | 1-bromo-4-nitrobenzene[3] |
| Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-dioxane | 130 | - | High | Nitroarenes[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines. The choice of ligand and base is critical to overcome the challenges posed by the electron-deficient nature of the substrate.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu | Toluene | MW | - | Good to Excellent | 2- or 4-bromo-13α-estrone[5] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12-24 | High | 1-bromo-4-(trichloromethyl)benzene[6] |
| - | - | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | 1-Bromo-3-butoxy-5-nitrobenzene[7] |
Heck Reaction
The Heck reaction enables the arylation of alkenes. For electron-deficient aryl bromides, the reaction generally proceeds with good efficiency.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | - | High | 1-bromo-4-(trichloromethyl)benzene[8] |
| Pd EnCat®40 (0.8) | - | AcONa | Ethanol | 140 (MW) | 0.5 | High | 2-bromonaphthalene[9] |
| Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | 3 | High | Bromobenzene[2] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | - | High | 1-bromo-4-iodobenzene[10] |
| Pd(PPh₃)₄ | CuI | Amine | - | RT | - | High | Aryl Halides[11] |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | - | RT | 1.5 | High | Aryl Iodides[8] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions, adaptable for this compound based on the data for analogous substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.
-
Add sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-isobutyl-2-nitrobenzene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-4-isobutyl-2-nitrobenzene, a halogenated nitroaromatic compound, is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling Precautions
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3][4][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2][3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][6]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6][7] If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
Spill & Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][3][4][6][8] For liquid spills, use an inert absorbent material to contain the spill.
-
Clean: Decontaminate the spill area thoroughly.
-
Dispose: The collected waste and contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, state, and federal regulations.[7] Do not discharge this chemical into the sewer system.[9]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Requesting Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[9]
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[9] While it is not confirmed if this specific compound is P-listed, it is best practice to follow this procedure.
-
After decontamination, deface the original labels before disposal as regular trash.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. vumc.org [vumc.org]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


